2-Isothiocyanatobicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isothiocyanatobicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDFYZLQKZUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939955 | |
| Record name | 2-Isothiocyanatobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14370-23-1, 18530-33-1 | |
| Record name | Bicyclo[2.2.1]hept-2-yl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14370-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | exo-Bicyclo(2.2.1)hept-2-yl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018530331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isothiocyanatobicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-bicyclo[2.2.1]hept-2-yl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bicyclo[2.2.1]heptane, 2-isothiocyanato | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Isothiocyanatobicyclo[2.2.1]heptane from exo-Norbornylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of exo-2-isothiocyanatobicyclo[2.2.1]heptane, a bicyclic isothiocyanate of interest in medicinal chemistry and drug development. The synthesis starts from the readily available primary amine, exo-norbornylamine. This document details the prevalent synthetic methodologies, provides generalized experimental protocols, and includes necessary visualizations to facilitate a deeper understanding of the chemical transformations.
Introduction
Isothiocyanates (-N=C=S) are a class of reactive compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique strained bicyclic structure of the norbornane scaffold imparts specific conformational rigidity, making it a valuable pharmacophore in drug design. The synthesis of exo-2-isothiocyanatobicyclo[2.2.1]heptane provides a key intermediate for the development of novel therapeutic agents. This guide will focus on the two primary and most effective methods for this conversion: the thiophosgene method and the carbon disulfide method.
Synthetic Methodologies
The conversion of a primary amine, such as exo-norbornylamine, to an isothiocyanate can be efficiently achieved through two principal routes.
Method 1: The Thiophosgene Method
This is a classic and often high-yielding method for the synthesis of isothiocyanates. The reaction involves the direct treatment of the primary amine with thiophosgene (CSCl₂) in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of exo-2-isothiocyanatobicyclo[2.2.1]heptane using the thiophosgene method.
Method 2: The Carbon Disulfide Method
This method provides a less hazardous alternative to the use of highly toxic thiophosgene. The reaction proceeds in two steps: first, the formation of a dithiocarbamate salt by reacting the amine with carbon disulfide (CS₂) in the presence of a base. Second, the in-situ or subsequent decomposition of the dithiocarbamate salt using a desulfurylating agent to yield the isothiocyanate.
Reaction Scheme:
Figure 2: Two-step reaction pathway for the synthesis of exo-2-isothiocyanatobicyclo[2.2.1]heptane via the carbon disulfide method.
Experimental Protocols (Generalized)
Protocol for Method 1: Thiophosgene
Materials:
-
exo-Norbornylamine
-
Thiophosgene (CSCl₂)
-
Triethylamine (Et₃N) or Calcium Carbonate (CaCO₃)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃))
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve exo-norbornylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol for Method 2: Carbon Disulfide
Materials:
-
exo-Norbornylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Desulfurylating agent (e.g., Tosyl chloride, Ethyl chloroformate, Di-tert-butyl dicarbonate)
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol, Dichloromethane (CH₂Cl₂))
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve exo-norbornylamine (1.0 eq) and triethylamine (1.1 eq) in the chosen solvent.
-
Add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Stir the mixture for 1-3 hours to form the triethylammonium dithiocarbamate salt.
-
Cool the mixture to 0 °C.
-
Add the desulfurylating agent (1.1 eq) portion-wise or dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by vacuum distillation or flash chromatography.
Data Presentation
Quantitative data for the synthesis of exo-2-isothiocyanatobicyclo[2.2.1]heptane is not available in the public domain literature. However, for analogous conversions of primary amines to isothiocyanates, the following trends are generally observed.
| Method | Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Thiophosgene | Thiophosgene, Base | 80-95 | 0 °C to RT, 2-4 h | High yield, reliable | Highly toxic reagent |
| Carbon Disulfide | CS₂, Base, Desulfurylating Agent | 70-90 | 0 °C to RT, 2-5 h | Less hazardous reagents | May require optimization of desulfurylating agent |
Characterization of exo-2-Isothiocyanatobicyclo[2.2.1]heptane
The structure of the synthesized compound should be confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy: The most characteristic feature is a strong, broad absorption band in the region of 2100-2040 cm⁻¹ corresponding to the asymmetric N=C=S stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the bicyclo[2.2.1]heptane skeleton. The proton on the carbon bearing the isothiocyanate group will appear as a distinct multiplet.
-
¹³C NMR will show a signal for the isothiocyanate carbon (-N=C=S) in the range of 125-140 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁NS, MW: 153.25 g/mol ).
Logical Workflow for Synthesis and Characterization
Figure 3: Logical workflow for the synthesis and characterization of exo-2-isothiocyanatobicyclo[2.2.1]heptane.
Conclusion
The synthesis of exo-2-isothiocyanatobicyclo[2.2.1]heptane from exo-norbornylamine is a straightforward process that can be achieved with high efficiency using established methodologies. While the thiophosgene method is a classic and high-yielding approach, the carbon disulfide method offers a safer alternative. The choice of method will depend on the available resources, safety considerations, and the scale of the synthesis. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable building block for applications in drug discovery and development. Further optimization of the generalized protocols presented herein may be required to achieve optimal results for this specific substrate.
Spectroscopic Characterization of 2-Isothiocyanatobicyclo[2.2.1]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-isothiocyanatobicyclo[2.2.1]heptane, a bicyclic compound with potential applications in the development of novel therapeutic agents and chemical probes. This document details the available spectroscopic data, outlines experimental protocols for its analysis, and presents a logical workflow for its characterization. Due to the limited availability of direct experimental NMR and mass spectrometry data in the public domain, this guide incorporates predicted values based on established spectroscopic principles and data from analogous structures.
Core Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note the distinction between the exo and endo diastereomers, which will exhibit differences in their spectroscopic profiles, particularly in NMR.
Table 1: Infrared (IR) Spectroscopy Data for exo-2-Isothiocyanatobicyclo[2.2.1]heptane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 | Strong, Sharp | Asymmetric stretch of the isothiocyanate group (-N=C=S) |
| ~2950 | Strong | C-H stretching vibrations of the bicycloheptane framework |
| ~1450 | Medium | C-H bending vibrations of the bicycloheptane framework |
Data sourced from the NIST Chemistry WebBook for the gas phase spectrum of the exo isomer.[1][2]
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) - exo | Predicted Chemical Shift (δ, ppm) - endo | Multiplicity | Coupling Constants (J, Hz) |
| H2 | ~3.5 - 3.8 | ~3.9 - 4.2 | m | |
| H1 | ~2.4 | ~2.5 | br s | |
| H4 | ~2.3 | ~2.3 | br s | |
| H3 (exo/endo) | ~1.2 - 1.9 | ~1.2 - 1.9 | m | |
| H5 (exo/endo) | ~1.2 - 1.9 | ~1.2 - 1.9 | m | |
| H6 (exo/endo) | ~1.2 - 1.9 | ~1.2 - 1.9 | m | |
| H7 (syn/anti) | ~1.1 - 1.6 | ~1.1 - 1.6 | m |
Note: These are predicted values. The chemical shift of H2 is expected to be the most downfield due to the electronegativity of the isothiocyanate group. The exact chemical shifts and coupling patterns will depend on the specific diastereomer (exo or endo) and the solvent used.
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=S (-N=C=S) | ~130 - 140 (often broad or not observed) |
| C2 | ~60 - 65 |
| C1 | ~40 - 45 |
| C4 | ~38 - 42 |
| C3 | ~35 - 40 |
| C7 | ~30 - 35 |
| C5 | ~28 - 32 |
| C6 | ~22 - 26 |
Note: The isothiocyanate carbon signal is often very broad or even unobservable ("near-silent") in ¹³C NMR spectra due to its relaxation properties.[3][4] The chemical shifts of the bicycloheptane framework are estimations based on the parent alkane and the expected substituent effects of the isothiocyanate group.
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for this compound
| m/z | Predicted Relative Intensity | Assignment |
| 153 | Moderate | [M]⁺ (Molecular Ion) |
| 95 | High | [M - NCS]⁺ (Loss of isothiocyanate radical) |
| 67 | High | [C₅H₇]⁺ (Norbornyl cation fragmentation) |
Note: The NIST WebBook indicates the availability of an electron ionization mass spectrum for the exo isomer.[1] The predicted fragmentation pattern is based on the expected behavior of bicyclic alkanes and isothiocyanates.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of isothiocyanates involves the reaction of a primary amine with thiophosgene or a thiophosgene equivalent.
Materials:
-
2-Aminobicyclo[2.2.1]heptane (norbornylamine), exo/endo mixture or pure isomer
-
Thiophosgene (CSCl₂) or a safer alternative like 1,1'-thiocarbonyldiimidazole (TCDI)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobicyclo[2.2.1]heptane in the anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of thiophosgene or TCDI in the same solvent to the stirred amine solution.
-
If using thiophosgene, add a base (e.g., triethylamine) to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by thin-layer chromatography).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) and a longer relaxation delay (5-10 seconds) are typically required. Due to the potential for a very broad isothiocyanate carbon signal, a large number of scans may be necessary to observe this peak.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding multiple scans will improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber. The characteristic strong, sharp peak for the isothiocyanate group around 2100 cm⁻¹ is the key diagnostic signal.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Acquisition: Introduce the sample into the ion source. For GC-MS, an appropriate temperature program for the GC column should be developed to ensure good separation. Set the EI energy to a standard 70 eV. Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. Key expected fragments include the loss of the isothiocyanate group.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
- 1. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- 2. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
physical and chemical properties of 2-isothiocyanatobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isothiocyanatobicyclo[2.2.1]heptane is a versatile bifunctional molecule featuring a rigid bicyclo[2.2.1]heptane (norbornane) scaffold and a reactive isothiocyanate group. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The norbornane moiety provides a well-defined three-dimensional structure, which can be crucial for specific binding interactions with biological targets, while the isothiocyanate group serves as a versatile handle for the introduction of various functionalities, most notably for the formation of thiourea and thiosemicarbazone derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental data and its applications in synthetic chemistry.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. The data presented is for the exo isomer, which is more commonly referenced.
Table 1: Physical Properties of exo-2-Isothiocyanatobicyclo[2.2.1]heptane
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NS | [1] |
| Molecular Weight | 153.24 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 27-30 °C | [2] |
| Boiling Point | 81-83 °C at 2 mmHg | [2] |
| CAS Number | 18530-33-1 | [1] |
Chemical Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the isothiocyanate group (-N=C=S). The carbon atom of the isothiocyanate is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, hydrazines, and alcohols.
A key reaction is its use in the synthesis of thiosemicarbazides. For example, it reacts with hydrazine hydrate to form N-(bicyclo[2.2.1]heptan-2-yl)hydrazine-1-carbothioamide. This thiosemicarbazide can then be further reacted with aldehydes or ketones to generate thiosemicarbazones, which are known to possess a wide range of biological activities, including antibacterial properties.[2]
Furthermore, this compound serves as a building block in the synthesis of more complex molecules, such as inhibitors of Aurora kinases, which are important targets in cancer therapy.[3]
Spectroscopic Data
Table 2: Spectroscopic Data for exo-2-Isothiocyanatobicyclo[2.2.1]heptane
| Spectrum | Key Features |
| Infrared (IR) Spectrum | A strong, characteristic absorption band for the isothiocyanate (-N=C=S) group is expected in the range of 2000-2200 cm⁻¹. Other significant peaks would correspond to C-H stretching and bending vibrations of the bicycloalkane framework. |
| Mass Spectrum (MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of the bicyclo[2.2.1]heptane skeleton. |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in the publicly available literature during the search. Researchers should perform their own NMR analysis for full characterization.
Experimental Protocols
A detailed, specific experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, a general and common method for the preparation of isothiocyanates from primary amines involves the use of thiophosgene (CSCl₂) or a less hazardous equivalent like 1,1'-thiocarbonyldiimidazole (TCDI). The starting material would be 2-aminobicyclo[2.2.1]heptane.
General Synthetic Workflow (Hypothetical)
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound from 2-aminobicyclo[2.2.1]heptane.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Research
As a synthetic intermediate, this compound plays a crucial role in the development of new chemical entities with potential therapeutic applications. Its rigid bicyclic structure can impart favorable pharmacokinetic properties and conformational constraint to the final molecule, which can lead to enhanced target selectivity and potency.
The following diagram illustrates the role of this compound as a key building block in the synthesis of bioactive compounds.
Caption: Synthetic utility of this compound.
Safety and Handling
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its rigid scaffold and reactive functional group allow for the construction of complex and sterically defined molecules. While some physical and chemical data are available, a full spectroscopic characterization, particularly NMR data, and a detailed, optimized synthetic protocol would be of great benefit to the research community. Further studies to explore the direct biological activity of this compound could also unveil new applications.
References
Stability and Storage of 2-Isothiocyanatobicyclo[2.2.1]heptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-isothiocyanatobicyclo[2.2.1]heptane. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide combines information from safety data sheets with general knowledge of isothiocyanate stability and provides detailed experimental protocols for researchers to conduct their own stability assessments.
Core Concepts: Understanding Isothiocyanate Stability
Isothiocyanates (ITCs) are a class of reactive organic compounds characterized by the -N=C=S functional group. Their reactivity, which makes them valuable in synthesis and biological applications, also contributes to their potential instability under certain conditions. The stability of ITCs is influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1][2][3]
-
pH: Isothiocyanates are generally more stable in acidic conditions and can be susceptible to hydrolysis at neutral and alkaline pH.[4][5][6]
-
Moisture: The presence of water can lead to hydrolytic degradation.[4][5][7]
-
Light: Exposure to light can potentially induce degradation, a factor to consider for photosensitive compounds.
The primary degradation pathway for many isothiocyanates in aqueous environments is hydrolysis, which can lead to the formation of corresponding amines and other byproducts.[4][7]
Recommended Storage and Handling of this compound
Based on available safety data sheets (SDS), the following conditions are recommended for the storage and handling of this compound to ensure its integrity and minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Keep container tightly closed. | To prevent evaporation and exposure to moisture and air. |
| Ventilation | Store in a well-ventilated area. | To safely dissipate any potential vapors. |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | The compound is a flammable liquid. |
| Light Exposure | Store in a light-resistant container. | To prevent potential photodegradation. |
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
General Chemical Stability Profile
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. However, prolonged exposure to elevated temperatures may lead to decomposition.
-
Hydrolytic Stability: As with other isothiocyanates, it is likely susceptible to hydrolysis, particularly in neutral to alkaline aqueous solutions. The bicyclic structure may influence the rate of hydrolysis compared to simpler alkyl isothiocyanates.
-
Photostability: The potential for photodegradation exists, and protection from light is a prudent measure for long-term storage of the pure compound and its solutions.
-
Reactivity with Nucleophiles: The isothiocyanate group is electrophilic and will react with nucleophiles such as amines, thiols, and alcohols. This reactivity is the basis for its use in chemical synthesis but also a consideration for its stability in the presence of such functional groups.
Experimental Protocols for Stability Assessment
To obtain quantitative stability data for this compound, the following experimental protocols can be adapted.
Thermal Stability Assessment
Objective: To determine the rate of degradation of the compound at elevated temperatures.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a high-boiling point, inert solvent (e.g., dodecane, dimethyl sulfoxide) at a known concentration.
-
Incubation: Aliquot the solutions into sealed vials and place them in temperature-controlled ovens or heating blocks at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature and cool it to room temperature.
-
Analysis: Analyze the concentration of the remaining this compound using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[8][9][10][11]
-
Data Analysis: Plot the concentration of the compound versus time for each temperature and determine the degradation rate constant and half-life.
Hydrolytic Stability Assessment
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, 9).
-
Sample Preparation: Prepare solutions of this compound in the prepared buffers at a known concentration. A co-solvent such as acetonitrile or methanol may be necessary to ensure solubility, but its concentration should be kept to a minimum.
-
Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time intervals, withdraw samples for analysis.
-
Analysis: Quantify the remaining this compound concentration using HPLC or GC-MS.[4]
-
Data Analysis: Determine the degradation kinetics at each pH.
Photostability Assessment
Objective: To assess the degradation of the compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile, water) at a known concentration.
-
Exposure: Expose the solutions in photostable containers (e.g., quartz cuvettes) to a controlled light source (e.g., a photostability chamber with a xenon lamp). Wrap control samples in aluminum foil to protect them from light.
-
Time Points: At various time points, take aliquots of the exposed and control samples.
-
Analysis: Analyze the concentration of the compound using HPLC or a similar validated method.
-
Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizing Stability Testing and Degradation
The following diagrams, generated using Graphviz, illustrate the workflow for stability testing and a potential degradation pathway for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: A potential hydrolytic degradation pathway for this compound.
Conclusion
While this compound is chemically stable under standard ambient conditions, its isothiocyanate functional group makes it susceptible to degradation under specific environmental stresses, particularly in the presence of moisture and at elevated temperatures. Adherence to the recommended storage and handling guidelines is crucial for maintaining its purity and reactivity. For applications requiring stringent stability, it is highly recommended that researchers perform dedicated stability studies using the protocols outlined in this guide to generate quantitative data specific to their experimental conditions.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 4. thaiscience.info [thaiscience.info]
- 5. Instability and Structural Change of 4-Methylsulfinyl-3-butenyl Isothiocyanate in the Hydrolytic Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of glucosinolates, isothiocyanates, and amine degradation products in vegetable extracts and blood plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers of 2-Isothiocyanatobicyclo[2.2.1]heptane: A Technical Guide
This technical guide provides a comprehensive overview of the exo and endo stereoisomers of 2-isothiocyanatobicyclo[2.2.1]heptane, molecules of interest in organic synthesis and drug development. The unique bicyclic structure of these compounds makes them valuable scaffolds for creating molecules with specific biological activities.[1] This document details their synthesis, stereochemical characterization, and relevant experimental protocols, presenting quantitative data in a structured format for researchers, scientists, and professionals in drug development.
Synthesis and Stereochemistry
The synthesis of exo- and endo-2-isothiocyanatobicyclo[2.2.1]heptane typically proceeds through the corresponding precursor amines, exo- and endo-2-aminobicyclo[2.2.1]heptane. The stereochemistry of the final isothiocyanate product is dictated by the stereochemistry of the starting amine. The conversion of the primary amine to the isothiocyanate functional group is most commonly achieved through the use of thiophosgene (CSCl₂).[2][3][4]
The general reaction involves the treatment of the amine with thiophosgene in the presence of a base, such as triethylamine or sodium bicarbonate, in an inert solvent like dichloromethane.[5] The high reactivity of thiophosgene with primary amines allows for a clean conversion to the isothiocyanate.[2]
Synthetic Pathways
The synthetic approach involves a two-step process starting from the commercially available exo- and endo-2-aminobicyclo[2.2.1]heptane.
Caption: Synthetic route to exo and endo-2-isothiocyanatobicyclo[2.2.1]heptane.
Experimental Protocols
General Procedure for the Synthesis of this compound Stereoisomers
The following is a general protocol for the synthesis of isothiocyanates from their corresponding primary amines, adapted from procedures for similar compounds.[5]
Materials:
-
exo- or endo-2-Aminobicyclo[2.2.1]heptane
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the appropriate stereoisomer of 2-aminobicyclo[2.2.1]heptane in dichloromethane.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic mixture.
-
Cool the mixture to 0°C in an ice bath with vigorous stirring.
-
Slowly add a solution of thiophosgene in dichloromethane to the organic phase.
-
Continue vigorous stirring at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to yield the crude isothiocyanate.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure.
Caution: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Stereochemical Characterization
The primary method for distinguishing between the exo and endo stereoisomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangement of the isothiocyanate group relative to the bicyclic ring system results in distinct chemical shifts and coupling constants for the protons and carbons in the molecule.
NMR Spectroscopy
Caption: Logic for distinguishing stereoisomers using NMR spectroscopy.
Quantitative Data
The following table summarizes key properties of the exo-2-isothiocyanatobicyclo[2.2.1]heptane isomer as reported in the NIST Chemistry WebBook.[10][11] Data for the endo isomer is not explicitly provided in the search results but would be expected to have the same molecular formula and weight.
| Property | exo-2-Isothiocyanatobicyclo[2.2.1]heptane | endo-2-Isothiocyanatobicyclo[2.2.1]heptane |
| CAS Registry Number | 18530-33-1 | Not specified |
| Molecular Formula | C₈H₁₁NS | C₈H₁₁NS |
| Molecular Weight | 153.245 g/mol | 153.245 g/mol |
| Stereochemistry | exo | endo |
Biological and Chemical Applications
Isothiocyanates are known for their reactivity towards nucleophiles, particularly amines and thiols, making them useful intermediates in the synthesis of thioureas, thiocarbamates, and other heterocyclic compounds.[2] The bicyclo[2.2.1]heptane scaffold is a rigid framework that is often incorporated into biologically active molecules to explore specific conformational requirements for receptor binding.[12][13] Consequently, the exo and endo isomers of this compound are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science.[1]
References
- 1. 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiophosgene - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. exo-Bicyclo[2.2.1]heptane-2-methanol(13118-79-1) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- 11. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- 12. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Technical Guide to 2-Isothiocyanatobicyclo[2.2.1]heptane for Researchers and Drug Development Professionals
This guide provides an in-depth overview of 2-isothiocyanatobicyclo[2.2.1]heptane, a versatile reagent in organic synthesis, with a focus on its commercial availability, chemical properties, and applications in synthetic protocols. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound, also known as 2-norbornyl isothiocyanate, is a bicyclic organic compound containing an isothiocyanate functional group. This reactive group makes it a valuable building block for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds.
Key Identifiers and Properties:
| Property | Value | Reference |
| CAS Number | 14370-23-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C8H11NS | [8] |
| Molecular Weight | 153.245 g/mol | [8] |
| Synonyms | Bicyclo[2.2.1]hept-2-yl isothiocyanate | [2][3] |
The exo-isomer of this compound is also documented under CAS Registry Number 18530-33-1.[8] Spectroscopic data, including IR and mass spectra, for the exo-isomer are available through the NIST Chemistry WebBook.[8]
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, catering to research and development needs. The purity and available quantities can vary between suppliers.
Table of Commercial Suppliers:
| Supplier | Purity | Available Quantities |
| Apollo Scientific | ≥95% | Pricing starts at £15.00 |
| Sigma-Aldrich (Combi-Blocks) | Not specified | Inquire for details |
| MySkinRecipes | 96% | 25g |
| Laibo Chem | Not specified | 25g |
| Echemi | Multiple options | Inquire for details |
| Vertex AI Search | Not specified | Inquire for details |
This compound can be procured directly from the suppliers' websites or through chemical marketplace platforms.[1][2][4][9][10][11]
Applications in Organic Synthesis
The isothiocyanate group is a versatile handle for a variety of chemical transformations, making this compound a useful precursor in the synthesis of more complex molecules.
Synthesis of Thiosemicarbazones
One notable application is in the synthesis of thiosemicarbazones. For instance, N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide can be synthesized by reacting this compound with hydrazine hydrate.[12] This thiosemicarbazide can then be further reacted with aldehydes or ketones, such as 2-acetylpyridine, to yield the corresponding thiosemicarbazone.[12] These compounds and their metal complexes have been investigated for their potential antibacterial properties.[12]
References
- 1. This compound | 14370-23-1 | PAA37023 [biosynth.com]
- 2. Isothiocyanates Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. 2-Isothiocyanato-bicyclo[2.2.1]heptane | 14370-23-1 [sigmaaldrich.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Bicyclo[2.2.1]heptane, 2-isothiocyanato-, exo- [webbook.nist.gov]
- 9. echemi.com [echemi.com]
- 10. 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE [myskinrecipes.com]
- 11. 2-ISOTHIOCYANATO-BICYCLO[2.2.1]HEPTANE , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 12. natural.studiamsu.md [natural.studiamsu.md]
An In-depth Technical Guide to the Chemical Information of CAS Number 14370-23-1 (exo-2-Norbornylisothiocyanate)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for the biological activities and detailed experimental protocols of exo-2-Norbornylisothiocyanate. Therefore, this guide synthesizes available information on the subject compound and supplements it with established knowledge and protocols for structurally related isothiocyanates (ITCs), particularly other bicyclic analogs. This approach provides a robust framework for research and development while clearly indicating areas where further investigation is warranted.
Core Chemical Information
exo-2-Norbornylisothiocyanate, also known as 2-isothiocyanatobicyclo[2.2.1]heptane, is a bicyclic organic compound containing an isothiocyanate functional group. The exo stereochemistry indicates that the isothiocyanate group is on the opposite side of the one-carbon bridge of the norbornane core.
| Property | Value | Reference |
| CAS Number | 14370-23-1 | N/A |
| Molecular Formula | C₈H₁₁NS | N/A |
| Molecular Weight | 153.24 g/mol | N/A |
| Appearance | White to light yellow solid or liquid | N/A |
| Melting Point | 27-30 °C | N/A |
| Boiling Point | 81-83 °C at 2 mmHg | N/A |
| Refractive Index | n20/D 1.553 | N/A |
| Flash Point | 107.8 °C (closed cup) | N/A |
| SMILES | S=C=N[C@H]1C[C@H]2CC[C@H]1C2 | N/A |
| InChI | InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m1/s1 | N/A |
Synthesis and Purification
Synthesis
Proposed Synthetic Pathway:
The synthesis would likely proceed via the reaction of exo-2-norbornylamine with a thiocarbonylating agent, such as thiophosgene or carbon disulfide.
Caption: Proposed synthesis of exo-2-Norbornylisothiocyanate.
Experimental Protocol (General, adapted for bicyclic isothiocyanates):
-
Reaction Setup: In a well-ventilated fume hood, dissolve exo-2-norbornylamine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Addition of Reagent: Slowly add a solution of thiophosgene or carbon disulfide (in the same solvent) to the cooled amine solution with vigorous stirring. An organic base, such as triethylamine, is typically added to neutralize the HCl or H₂S byproduct.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude exo-2-Norbornylisothiocyanate can be purified using standard chromatographic techniques.
Experimental Protocol (General):
-
Column Chromatography: The crude product is subjected to column chromatography on silica gel.
-
Eluent System: A non-polar to moderately polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified exo-2-Norbornylisothiocyanate.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry.
Biological Activity and Mechanism of Action (Inferred)
Direct studies on the biological activity of exo-2-Norbornylisothiocyanate are scarce. However, the broader class of isothiocyanates, including other bicyclic analogs, has been extensively studied and shown to possess significant anticancer and anti-inflammatory properties.[1][2]
Anticancer Activity
Isothiocyanates are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[1] A study on the bicyclic isothiocyanate NB7M demonstrated potent cytotoxic effects against ovarian cancer cell lines.[3]
Inferred Mechanism of Anticancer Action:
References
molecular weight and formula of 2-isothiocyanatobicyclo[2.2.1]heptane
An In-depth Technical Guide on 2-Isothiocyanatobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile bicyclic organic compound. The guide details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a precursor in the development of potent kinase inhibitors for cancer therapy.
Core Compound Properties
This compound, also known as norbornyl isothiocyanate, is characterized by a rigid bicyclo[2.2.1]heptane (norbornane) scaffold functionalized with a reactive isothiocyanate group. This unique structural combination makes it a valuable building block in medicinal chemistry and organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NS | [1][2] |
| Molecular Weight | 153.24 g/mol | [1][2] |
| CAS Number | 14370-23-1 (for the mixture of isomers) | [1] |
| exo-isomer CAS Number | 18530-33-1 | [2] |
| Appearance | White solid | |
| Melting Point | 27-30 °C | |
| Boiling Point | 81-83 °C |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 2-aminobicyclo[2.2.1]heptane (also known as 2-norbornylamine) with a thiocarbonylating agent, such as thiophosgene. This reaction provides a direct and efficient route to the desired isothiocyanate.
Materials:
-
2-Aminobicyclo[2.2.1]heptane
-
Thiophosgene (CSCl₂)
-
An inert solvent (e.g., dichloromethane, chloroform, or diethyl ether)
-
A base (e.g., triethylamine or calcium carbonate) to neutralize the HCl byproduct
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-aminobicyclo[2.2.1]heptane in an inert solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Thiophosgene: A solution of thiophosgene in the same inert solvent is added dropwise to the cooled amine solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained at 0-5 °C.
-
Neutralization: A base, such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed during the reaction. The formation of a precipitate (triethylamine hydrochloride) is observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting amine.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the salt precipitate. The filtrate is then washed sequentially with dilute hydrochloric acid (to remove any unreacted amine), water, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Application in Drug Development: Precursor to Aurora Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of a novel class of aminobenzimidazole derivatives that act as potent inhibitors of Aurora kinases.[3] These kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[4][5]
Aurora Kinase Signaling Pathway and Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in cell division, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[4][5] The inhibition of these kinases disrupts the mitotic process, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
The general mechanism involves the development of small molecule inhibitors that compete with ATP for the binding site in the kinase domain of the Aurora enzymes. Derivatives of this compound have been utilized to synthesize such inhibitors.[3] The bicyclo[2.2.1]heptane moiety often serves as a rigid scaffold that can be appropriately functionalized to achieve high-affinity binding to the target kinase.
References
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 2-Isothiocyanatobicyclo[2.2.1]heptane in the Synthesis of Novel Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thiourea derivatives utilizing 2-isothiocyanatobicyclo[2.2.1]heptane. This bicyclic isothiocyanate serves as a versatile building block for creating a diverse range of thiourea compounds with potential applications in medicinal chemistry and drug discovery. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold can impart unique conformational constraints and lipophilic character to the resulting thiourea derivatives, potentially influencing their biological activity.
Introduction
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of thioureas is often straightforward, with the reaction between an isothiocyanate and a primary or secondary amine being one of the most common and efficient methods. The use of this compound as the isothiocyanate component allows for the introduction of a bulky and rigid bicyclic moiety, which can be advantageous in the design of targeted therapeutic agents.
Synthesis of N-(bicyclo[2.2.1]heptan-2-yl)-N'-substituted Thiourea Derivatives
The general synthesis of N-(bicyclo[2.2.1]heptan-2-yl)-N'-substituted thiourea derivatives involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction is typically high-yielding and can be performed under mild conditions.
General Reaction Scheme:
Caption: General reaction for thiourea synthesis.
Quantitative Data Summary
The following table summarizes the synthesis of a representative N-(bicyclo[2.2.1]heptan-2-yl)-N'-substituted thiourea derivative.
| Compound ID | R-Group | Amine Used | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | 4-Chloro-3-nitrophenyl | 4-Chloro-3-nitroaniline | 30 | 94-96 | FT-IR, 1H NMR, 13C NMR, ESI-MS |
Experimental Protocols
General Protocol for the Synthesis of N-(bicyclo[2.2.1]heptan-2-yl)-N'-aryl Thioureas
This protocol describes a general method for the synthesis of N-(bicyclo[2.2.1]heptan-2-yl)-N'-aryl thiourea derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in the chosen anhydrous solvent in a reaction vessel.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for the appropriate time (typically ranging from a few hours to overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure N-(bicyclo[2.2.1]heptan-2-yl)-N'-aryl thiourea derivative.
Workflow for Thiourea Derivative Synthesis:
Caption: Experimental workflow for synthesis.
Potential Biological Activities and Signaling Pathways
Thiourea derivatives are known to exhibit a wide range of biological activities. The incorporation of the bicyclo[2.2.1]heptane moiety may influence these activities. While specific signaling pathways for N-(bicyclo[2.2.1]heptan-2-yl) thioureas are not extensively studied, related compounds have shown potential as antimicrobial and anticancer agents.
Potential Mechanisms of Action:
-
Antimicrobial Activity: Thiourea derivatives can interfere with microbial growth through various mechanisms, including inhibition of essential enzymes or disruption of cell membrane integrity.
-
Anticancer Activity: The anticancer effects of thiourea derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.
Hypothetical Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism where a thiourea derivative could inhibit a signaling pathway involved in cell proliferation.
Caption: Hypothetical pathway inhibition.
Characterization Data of a Representative Compound
1-bicyclo[2.2.1]hept-2-yl-3-(4-chloro-3-nitrophenyl)thiourea (Compound 1)
-
Yield: 30%
-
Appearance: Dark yellow solid
-
Melting Point: 94–96 °C
-
FT-IR (KBr, cm-1): 3304.1, 3196.0 (ν N-H); 3033.5 (ν arC-H); 2953.0, 2869.5 (ν alC-H)
-
1H NMR (300 MHz, DMSO-d6) δ: 9.65 (s, 1H, NH), 8.47 (s, 1H, NH), 8.06 (m, 1H, H-2), 7.74 (dd, 1H, J1 = J2 = 2.4 Hz, H-6), 7.65 (d, 1H, J = 9.0 Hz, H-5), 3.98 (br. s, 1H, H-1′), 2.29–2.26 (m, 2H, H-7′), 1.77–1.70 (m, 1H, H-2′), 1.54–1.30 (m, 4H, H-3′, H-6′), 1.22–1.08 (m, 3H, H-4′, H-5′)
-
13C NMR (75.4 MHz, DMSO-d6) δ: 178.76 (C=S), 146.20 (C-3), 139.47 (C-1), 130.68 (C-4), 126.10 (C-5), 117.27 (C-2, C-6), 56.34 (C-7′), 40.97 (C-2′, C-6′), 34.70 (C-5′), 34.67 (C-1′), 27.29 (C-4′), 25.48 (C-3′)
-
ESI-MS: m/z = 324.1 [M − H]−
Conclusion
This compound is a valuable reagent for the synthesis of a variety of thiourea derivatives. The straightforward and efficient synthetic protocols, coupled with the potential for diverse biological activities, make these compounds interesting candidates for further investigation in drug discovery and development. The unique structural features imparted by the bicyclo[2.2.1]heptane moiety warrant further exploration of their structure-activity relationships and mechanisms of action.
Application Notes and Protocols: Reaction of 2-Isothiocyanatobicyclo[2.2.1]heptane with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isothiocyanates with primary amines is a robust and highly efficient method for the synthesis of N,N'-disubstituted thioureas. This nucleophilic addition reaction is characterized by its simplicity, high yields, and broad functional group tolerance, making it a valuable tool in synthetic chemistry. The resulting thiourea moiety is a key structural motif in a wide range of biologically active compounds and organocatalysts.
The bicyclo[2.2.1]heptane (or norbornane) scaffold is a rigid, bridged-ring system that is of significant interest in medicinal chemistry. Its unique three-dimensional structure provides a means to explore chemical space beyond the typical "flat" aromatic and heteroaromatic rings often found in drug candidates. Incorporating this scaffold into thiourea derivatives can lead to novel compounds with interesting pharmacological profiles.
These application notes provide a detailed overview and experimental protocols for the reaction of 2-isothiocyanatobicyclo[2.2.1]heptane with various primary amines, yielding N-alkyl/aryl-N'-(bicyclo[2.2.1]hept-2-yl)thioureas.
Reaction Mechanism and Principles
The formation of thioureas from isothiocyanates and primary amines proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable N,N'-disubstituted thiourea product. The reaction is typically fast and exothermic.
Figure 1: General reaction mechanism for the synthesis of N,N'-disubstituted thioureas.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-alkyl/aryl-N'-(bicyclo[2.2.1]hept-2-yl)thioureas. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific primary amines.
Protocol 1: General Solution-Phase Synthesis
This protocol is suitable for a wide range of primary amines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary amine (1.0 mmol, 1.0 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile) (10-20 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
To this solution, add this compound (1.0 mmol) at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are often complete within 1-3 hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified, if necessary, by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
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start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve_amine [label="Dissolve Primary Amine\nin Anhydrous Solvent"]; add_isothiocyanate [label="Add this compound"]; stir_reaction [label="Stir at Room Temperature\n(Monitor by TLC)"]; remove_solvent [label="Remove Solvent\n(Rotary Evaporator)"]; purification [label="Purify Product\n(Recrystallization or Chromatography)"]; characterization [label="Characterize Product\n(NMR, IR, MS)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve_amine; dissolve_amine -> add_isothiocyanate; add_isothiocyanate -> stir_reaction; stir_reaction -> remove_solvent; remove_solvent -> purification; purification -> characterization; characterization -> end; }
Figure 2: General experimental workflow for thiourea synthesis.Data Presentation
The following tables summarize representative quantitative data for the synthesis of N,N'-disubstituted thioureas, including those with a bicyclo[2.2.1]heptane moiety. Note that specific yields and reaction times will vary depending on the substrates and conditions used.
Table 1: Reaction Conditions and Yields for Thiourea Synthesis
| Entry | Amine | Isothiocyanate | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Phenyl isothiocyanate | THF | 1-2 | >95 | General Knowledge |
| 2 | Benzylamine | (Isothiocyanatomethyl)benzene | DCM | 2-3 | >90 | General Knowledge |
| 3 | Various Anilines | 4-Bromophenyl isothiocyanate | Manual Grinding | 5-40 min | 89-98 | [1] |
| 4 | Bicyclo[2.2.1]heptan-2-amine derivative | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | THF | 18 | 85 | [1][2] |
Table 2: Representative Spectroscopic Data for N-Aryl-N'-(bicyclo[2.2.1]heptan-2-yl)thiourea Derivatives
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| N-(Aryl)-N'-(bicyclo[2.2.1]heptan-2-yl)thiourea | ||
| Bicyclo[2.2.1]heptane Protons | 0.8-2.5 (m) | 25-50 |
| CH-NH (Bicyclo[2.2.1]heptane) | 3.9-4.2 (m) | 55-60 |
| NH Protons | 6.3-9.8 (br s) | - |
| Aromatic Protons | 6.7-7.6 (m) | 120-140 |
| C=S Carbon | - | 180-185 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the aryl ring.
Applications in Drug Development
Thiourea derivatives are of significant interest in drug discovery due to their diverse biological activities. The bicyclo[2.2.1]heptane scaffold can enhance the lipophilicity and metabolic stability of drug candidates.
-
Anticancer Activity: Certain thiourea derivatives have shown promise as anticancer agents by inhibiting cancer cell growth and targeting specific signaling pathways.[3]
-
Antiviral and Antimicrobial Agents: The thiourea motif is present in a number of compounds with demonstrated antiviral and antimicrobial properties.
-
Enzyme Inhibition: Thioureas can act as inhibitors of various enzymes, which is a key strategy in the development of new therapeutics.[3]
-
Organocatalysis: Chiral thioureas derived from bicyclic amines are used as organocatalysts in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry.
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main [label="Bicyclo[2.2.1]heptyl Thioureas", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; anticancer [label="Anticancer Agents"]; antiviral [label="Antiviral/Antimicrobial"]; enzyme [label="Enzyme Inhibitors"]; organo [label="Organocatalysts"];
main -> anticancer; main -> antiviral; main -> enzyme; main -> organo; }
Figure 3: Applications in drug development.Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product formation | - Inactive amine or isothiocyanate- Steric hindrance | - Check the purity of starting materials.- Increase reaction temperature or time.- Use a more polar solvent. |
| Formation of multiple products | - Impure starting materials- Side reactions | - Purify starting materials before use.- Lower the reaction temperature. |
| Difficulty in purification | - Product is an oil- Similar polarity to starting materials | - Attempt purification by column chromatography with a different eluent system.- Try to form a solid derivative for easier handling. |
Conclusion
The reaction of this compound with primary amines offers a straightforward and efficient route to a diverse range of N,N'-disubstituted thioureas. The incorporation of the rigid bicyclo[2.2.1]heptane scaffold provides a valuable strategy for the design of novel molecules with potential applications in drug discovery and catalysis. The protocols and data presented herein serve as a comprehensive guide for researchers in this field.
References
Application Notes and Protocols: 2-Isothiocyanatobicyclo[2.2.1]heptane as a Versatile Building Block for Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.1]heptane framework, also known as the norbornane scaffold, offers a rigid and structurally unique three-dimensional platform for the design of novel therapeutic agents. Its constrained conformation allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. When functionalized with the reactive isothiocyanate group, 2-isothiocyanatobicyclo[2.2.1]heptane becomes a valuable building block for the synthesis of a diverse range of bioactive molecules with potential applications in antibacterial and anticancer therapies.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two classes of bioactive compounds: antibacterial thiosemicarbazone metal complexes and aminobenzimidazole-based Aurora kinase inhibitors.
I. Bioactive Compounds Derived from this compound
Antibacterial Agents: Copper(II) Complexes of 2-Acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone
The isothiocyanate moiety of this compound can be readily converted into a thiosemicarbazone scaffold. Thiosemicarbazones are known for their chelating properties and their metal complexes often exhibit enhanced biological activity. Copper(II) complexes of 2-acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Quantitative Antibacterial Activity Data
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the thiosemicarbazone ligand (HL) and its copper(II) complexes (I, II, and III) are summarized in the table below.[1]
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus cereus (ATCC 11778) | Escherichia coli (ATCC 25922) | Acinetobacter baumannii (BAA-747) |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | MBC (µg/mL) | |
| HL | 0.244 | 0.244 | 0.122 | 0.244 |
| Complex I [Cu(L)(NO₃)] | 0.244 | 0.488 | 0.031 | 0.061 |
| Complex II [Cu(L)Cl] | 0.488 | 0.977 | 0.061 | 0.061 |
| Complex III [Cu(L)(CHCl₂COO)] | 0.977 | 1.953 | 0.244 | 0.244 |
| Furacillinum | 9.3 | 9.3 | 4.7 | 4.7 |
| Tetracycline | 0.25 | 1.96 | 0.06 | - |
Anticancer Agents: Aminobenzimidazole-Based Aurora Kinase Inhibitors
The isothiocyanate group of this compound can react with diamines to form thiourea intermediates, which can then be cyclized to generate substituted benzimidazoles. This strategy has been employed to synthesize inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer.
Quantitative Anticancer Activity Data
A patent for aminobenzimidazole derivatives as Aurora kinase inhibitors describes compounds synthesized using (S)-2-isothiocyanatobicyclo[2.2.1]heptane. While specific IC50 values for individual bicyclo[2.2.1]heptane-containing compounds are not provided, the patent states that representative examples exhibit IC50 values of greater than or equal to 3.0 µM in an Aurora kinase enzyme assay.
II. Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from exo-2-aminobicyclo[2.2.1]heptane and thiophosgene.
Materials:
-
exo-2-Aminobicyclo[2.2.1]heptane
-
Thiophosgene
-
Dichloromethane (anhydrous)
-
Triethylamine (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve exo-2-aminobicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane to the cooled amine solution with vigorous stirring.
-
After the addition of thiophosgene, add anhydrous triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Synthesis of 2-Acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone (HL)
This protocol is adapted from the synthesis described in the literature.[1]
Step 1: Synthesis of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.0 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product, N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 2-Acetylpyridine N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazone (HL)
-
Dissolve N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide (1.0 eq) in ethanol with heating and stirring.
-
In a separate flask, dissolve 2-acetylpyridine (1.0 eq) in ethanol.
-
Add the 2-acetylpyridine solution to the thiosemicarbazide solution.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture and stir for 30 minutes.
-
Cool the solution to allow the hydrochloride salt of the product to precipitate.
-
Collect the yellow precipitate by filtration and wash with cold ethanol.
-
Dissolve the hydrochloride salt in ethanol and neutralize with an aqueous solution of sodium carbonate.
-
Extract the product into chloroform.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization from ethanol to yield the final product (HL) as a white solid.[1]
Synthesis of Copper(II) Complexes of HL
General Procedure:
-
Dissolve the thiosemicarbazone ligand (HL) (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
In a separate flask, dissolve the corresponding copper(II) salt (e.g., Cu(NO₃)₂·3H₂O, CuCl₂·2H₂O, or a copper(II) carboxylate) (1.0 eq) in the same solvent.
-
Slowly add the copper(II) salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for a few hours, during which time the complex precipitates.
-
Collect the solid complex by filtration, wash with the solvent, and dry in a desiccator.
Antibacterial Susceptibility Testing (Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Acinetobacter baumannii)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Aurora Kinase Inhibition Assay (Luminescence-Based)
This is a general protocol for a biochemical assay to determine the inhibitory activity of compounds against Aurora kinases.
Materials:
-
Recombinant Aurora kinase (e.g., Aurora A or Aurora B)
-
Kinase substrate (e.g., a peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer containing a constant percentage of DMSO.
-
In the wells of the assay plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the substrate/ATP mixture to all wells.
-
Initiate the kinase reaction by adding the diluted Aurora kinase to the wells containing the test compounds and the positive control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
III. Diagrams
Caption: Experimental workflow for the synthesis and antibacterial evaluation of copper(II) complexes.
Caption: Simplified signaling pathway of Aurora kinases and their inhibition.
Caption: Workflow for synthesis and evaluation of Aurora kinase inhibitors.
References
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 2-Isothiocyanatobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of enzyme inhibitors derived from 2-isothiocyanatobicyclo[2.2.1]heptane. This bicyclic scaffold offers a rigid and sterically defined framework, making it an attractive starting material for the design of specific enzyme inhibitors. The protocols detailed below focus on the synthesis of thiourea and thiosemicarbazone derivatives, classes of compounds known for their diverse biological activities, including enzyme inhibition.
Introduction
The bicyclo[2.2.1]heptane core is a prevalent structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character. When functionalized with a reactive isothiocyanate group at the 2-position, it becomes a versatile building block for creating a library of compounds with potential therapeutic applications. The isothiocyanate moiety readily reacts with nucleophiles such as amines and hydrazines to form stable thiourea and thiosemicarbazide linkages, respectively. These derivatives have been shown to interact with various biological targets, including enzymes involved in critical signaling pathways. This document outlines the synthesis of such derivatives and their potential as enzyme inhibitors, with a focus on cholinesterases.
Data Presentation
While specific enzyme inhibition data for derivatives of this compound is not extensively available in the public domain, the following table presents representative inhibitory concentrations (IC50) for various thiourea derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to illustrate the potential of this class of compounds.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound |
| Thiourea Derivatives | Acetylcholinesterase (AChE) | 0.5 - 50 | Galantamine |
| Butyrylcholinesterase (BChE) | 0.1 - 20 | Tacrine | |
| Thiosemicarbazone Derivatives | Various Enzymes | Variable | Specific to enzyme |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Thiourea Derivatives
This protocol describes the general synthesis of N-substituted thiourea derivatives from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Stirring apparatus
-
Reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
To this solution, add the desired primary or secondary amine (1.0-1.2 eq) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-substituted thiourea derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of N⁴-(Bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
This protocol details the synthesis of the key intermediate, N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide, which can be further derivatized.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Stirring apparatus
-
Reaction vessel
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide.
Protocol 3: Synthesis of Thiosemicarbazone Derivatives
This protocol outlines the synthesis of thiosemicarbazone derivatives from N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide and an appropriate aldehyde or ketone.
Materials:
-
N⁴-(Bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
-
Aldehyde or ketone (e.g., benzaldehyde, acetophenone)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Stirring apparatus
-
Reaction vessel
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Suspend N⁴-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0 eq) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary to obtain the pure thiosemicarbazone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
S-Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the substrates (ATCI and BTCI) and DTNB in phosphate buffer.
-
Prepare various concentrations of the synthesized inhibitor compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Inhibitor solution (or solvent for control)
-
DTNB solution
-
Enzyme solution (AChE or BChE)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5 minutes) using a microplate reader.
-
The rate of reaction is proportional to the rate of change of absorbance.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for the synthesis of enzyme inhibitors.
Caption: Cholinesterase inhibitors can modulate the PI3K/Akt signaling pathway.
Application Notes and Protocols for 2-Isothiocyanatobicyclo[2.2.1]heptane in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the specific agrochemical applications of 2-isothiocyanatobicyclo[2.2.1]heptane is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented agrochemical properties of the isothiocyanate functional group and the chemical nature of the bicyclo[2.2.1]heptane scaffold. These are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound.
Application Notes
Introduction to this compound
This compound is an organic compound featuring a rigid bicyclic [2.2.1]heptane (norbornane) skeleton and a reactive isothiocyanate (-N=C=S) functional group. While this specific molecule has not been extensively studied in agrochemical research, its constituent parts suggest significant potential. Isothiocyanates, as a class of compounds, are known for their broad-spectrum biological activity, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] Many are naturally occurring defense compounds in cruciferous plants.[1][4][5] The bicyclo[2.2.1]heptane moiety is a lipophilic and sterically defined scaffold that could influence the compound's stability, bioavailability, and interaction with biological targets.
Potential as a Fungicide
A number of natural and synthetic isothiocyanates have demonstrated potent antifungal activity against a wide range of plant pathogens.[6][7][8] The isothiocyanate group can react with sulfhydryl groups of amino acids in fungal enzymes, disrupting cellular function and leading to cell death. The unique three-dimensional structure of the bicyclo[2.2.1]heptane scaffold may enhance its ability to penetrate fungal cell walls and membranes or to fit into the active sites of specific enzymes.
Potential applications include:
-
Control of soil-borne pathogens like Fusarium and Rhizoctonia.
-
Management of foliar fungal diseases.
-
Use as a post-harvest treatment to prevent fungal spoilage of fruits and vegetables.[2]
Potential as a Herbicide
Isothiocyanates can exhibit significant phytotoxicity at higher concentrations, making them candidates for use as herbicides.[9] The proposed mechanism of action involves the induction of oxidative stress in plant cells, leading to lipid peroxidation, membrane damage, and eventually, cell death.[9] The lipophilicity of the bicyclo[2.2.1]heptane group could facilitate absorption through the waxy cuticle of leaves or uptake by roots.
Potential applications include:
-
Development as a pre-emergent or post-emergent herbicide.
-
Use in biofumigation, where the compound is released into the soil to control weeds.[10]
-
Exploration as a natural alternative to synthetic herbicides.[11]
Potential as an Insecticide and Nematicide
Isothiocyanates have been shown to possess insecticidal and nematicidal properties.[1][12] They can act as fumigants or contact poisons. The mode of action is often related to the inhibition of essential enzymes in the nervous system or disruption of other vital physiological processes. The bicyclo[2.2.1]heptane structure could be modified to enhance selectivity for certain pests while minimizing impact on non-target organisms.
Potential applications include:
-
Control of stored-product pests.[12]
-
Management of soil-dwelling nematodes and insects.
-
Development of novel insecticides with unique modes of action to combat resistance.
Quantitative Data on Related Isothiocyanates
As there is no specific quantitative data for this compound, the following table summarizes the activity of other isothiocyanates in an agrochemical context to provide a frame of reference.
| Isothiocyanate | Target Organism(s) | Activity Type | Key Findings |
| Allyl Isothiocyanate | Sitophilus zeama, Rhizopertha dominica, etc. | Insecticidal (Fumigant) | 100% mortality at 3 µg/mL after 72 hours.[12] |
| Allyl Isothiocyanate | Purple & Yellow Nutsedge, Palmer Amaranth | Herbicidal | At 757 kg/ha , controlled nutsedge >90% and Palmer amaranth 98%.[10] |
| Phenyl Isothiocyanate | Purple & Yellow Nutsedge, Palmer Amaranth | Herbicidal | At 757 kg/ha , controlled nutsedge >80% and Palmer amaranth 95%.[10] |
| Methyl Isothiocyanate | Arabidopsis thaliana | Herbicidal | High doses inhibited growth and induced severe bleaching.[9] |
| Benzyl Isothiocyanate | Aspergillus niger, Penicillium cyclopium | Fungicidal | Demonstrated remarkable antifungal activity.[7] |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a general method for the synthesis of isothiocyanates from primary amines.
Materials:
-
2-Aminobicyclo[2.2.1]heptane
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Ethyl chloroformate (ClCO₂Et)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 2-aminobicyclo[2.2.1]heptane (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the solution. Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
General Protocol for Screening Agrochemical Activity
3.2.1. In Vitro Antifungal Assay (Poisoned Food Technique)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Add appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA) to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus (e.g., Fusarium oxysporum).
-
Incubate the plates at 25±2 °C for 5-7 days, until the mycelium in the control plate covers the entire surface.
-
Measure the radial growth of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.
3.2.2. Seed Germination Herbicidal Assay
-
Prepare a series of dilutions of this compound in water containing a small amount of a surfactant (e.g., Tween 20).
-
Place 20 seeds of a model weed species (e.g., Amaranthus retroflexus) on a filter paper in a Petri dish.
-
Add 5 mL of the test solution to each Petri dish. A control dish should receive only water and surfactant.
-
Seal the Petri dishes and incubate them in a growth chamber with a defined light/dark cycle and temperature.
-
After 7 days, count the number of germinated seeds.
-
Calculate the percentage of germination inhibition relative to the control.
3.2.3. Insecticidal Contact Toxicity Assay
-
Dissolve this compound in acetone to prepare various concentrations.
-
Apply 1 µL of each concentration to the dorsal thorax of a model insect (e.g., adult Tribolium castaneum). Control insects are treated with acetone alone.
-
Place the treated insects in a ventilated container with a food source.
-
Maintain the insects at 27±1 °C and 60-70% relative humidity.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD₅₀ value using probit analysis.
Visualizations
Caption: Workflow for agrochemical screening of a novel compound.
Caption: Proposed herbicidal mechanism of isothiocyanates.
References
- 1. plantarchives.org [plantarchives.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 5. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiocyanates as potential antifungal agents: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exogenously applied isothiocyanates enhance glutathione S-transferase expression in Arabidopsis but act as herbicides at higher concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of Natural and Synthetic Isothiocyanates as Alternatives to Methyl Bromide for Pest Suppression in Vegetables - UNIVERSITY OF ARKANSAS [portal.nifa.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of allyl isothiocyanate from horseradish (Armoracia rusticana) and its fumigant insecticidal activity on four stored-product pests of paddy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Thiosemicarbazones from 2-Isothiocyanatobicyclo[2.2.1]heptane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiosemicarbazones are a versatile class of compounds with a wide range of applications in medicinal chemistry, exhibiting activities such as anticancer, antibacterial, and antiviral properties. Their biological activity is often attributed to their ability to chelate metal ions. This document provides a detailed protocol for the two-step synthesis of thiosemicarbazones starting from 2-isothiocyanatobicyclo[2.2.1]heptane. The synthesis involves the initial formation of a thiosemicarbazide intermediate, followed by condensation with a suitable aldehyde or ketone.
Experimental Protocols
Part 1: Synthesis of N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
This protocol outlines the synthesis of the key intermediate, N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide, from the reaction of this compound with hydrazine hydrate.[1]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product, N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide, under vacuum.
Part 2: Synthesis of Thiosemicarbazone from N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide
This protocol describes the condensation reaction between the synthesized thiosemicarbazide and an aldehyde or ketone to yield the final thiosemicarbazone.[1][2]
Materials:
-
N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide (from Part 1)
-
Aldehyde or ketone (1 equivalent)
-
Ethanol or Methanol[3]
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Suspend N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide (1 equivalent) in ethanol or methanol in a round-bottom flask.[3]
-
Add the corresponding aldehyde or ketone (1 equivalent) to the suspension.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction is typically heated for 5-8 hours.[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out of the solution should be collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.
-
Dry the purified product under vacuum.
Data Presentation
| Reactant 1 | Reactant 2 | Intermediate/Product | Key Reaction Conditions | Solvent | Notes |
| This compound | Hydrazine Hydrate | N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide | Reflux | Ethanol | Synthesis of the thiosemicarbazide intermediate.[1] |
| N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide | Aldehyde/Ketone | Thiosemicarbazone | Reflux, catalytic acetic acid | Ethanol/Methanol | Condensation reaction to form the final product.[1][3] |
Visualizations
Caption: Synthetic workflow for thiosemicarbazones.
References
Application Notes and Protocols: The Role of 2-Isothiocyanatobicyclo[2.2.1]heptane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isothiocyanatobicyclo[2.2.1]heptane is a chiral building block with significant potential in the field of asymmetric synthesis. Its rigid bicyclic framework provides a well-defined stereochemical environment, making it an excellent scaffold for the development of chiral organocatalysts. The primary application of this compound lies in its conversion to chiral thiourea derivatives. Chiral thioureas have emerged as powerful and versatile organocatalysts capable of activating electrophiles through hydrogen bonding, enabling a wide range of enantioselective transformations.
The thiourea moiety's ability to act as a double hydrogen bond donor is crucial for its catalytic activity. When appended to a chiral scaffold, such as the bicyclo[2.2.1]heptane core, the resulting catalyst can create a chiral pocket around the reaction center, effectively controlling the stereochemical outcome of the reaction. This document provides detailed protocols for the synthesis of a novel chiral thiourea catalyst derived from this compound and its application in an asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Synthesis of a Chiral Thiourea Organocatalyst
The most direct method for the synthesis of chiral thioureas involves the reaction of an isothiocyanate with a chiral amine.[1][2] This protocol outlines the synthesis of a novel bifunctional thiourea catalyst by reacting (1R,2S,4R)-2-isothiocyanatobicyclo[2.2.1]heptane with (1R,2R)-1,2-diaminocyclohexane, a readily available chiral diamine.
Experimental Protocol: Synthesis of (1R,2R)-N-(Bicyclo[2.2.1]heptan-2-yl)-N'-(2-aminocyclohexyl)thiourea
Materials:
-
(1R,2S,4R)-2-Isothiocyanatobicyclo[2.2.1]heptane (1.0 eq)
-
(1R,2R)-1,2-Diaminocyclohexane (1.2 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1R,2S,4R)-2-isothiocyanatobicyclo[2.2.1]heptane (1.0 mmol, 153.25 mg).
-
Dissolve the isothiocyanate in 10 mL of anhydrous dichloromethane.
-
In a separate flask, dissolve (1R,2R)-1,2-diaminocyclohexane (1.2 mmol, 137.23 mg) in 10 mL of anhydrous dichloromethane.
-
Slowly add the solution of the diamine to the isothiocyanate solution at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure chiral thiourea catalyst.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Synthetic Pathway:
Caption: Synthesis of the chiral thiourea catalyst.
Application in Asymmetric Michael Addition
The synthesized chiral thiourea catalyst can be employed in various asymmetric reactions. This protocol details its use in the Michael addition of acetylacetone to β-nitrostyrene. The bifunctional nature of the catalyst allows it to activate both the nucleophile (acetylacetone) and the electrophile (β-nitrostyrene) simultaneously through hydrogen bonding, leading to high enantioselectivity.[3]
Experimental Protocol: Asymmetric Michael Addition
Materials:
-
Chiral thiourea catalyst (10 mol%)
-
β-Nitrostyrene (1.0 eq)
-
Acetylacetone (2.0 eq)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral thiourea catalyst (0.05 mmol, 5 mol%).
-
Add 1.0 mL of anhydrous toluene to dissolve the catalyst.
-
Add β-nitrostyrene (0.5 mmol, 74.5 mg) to the solution.
-
Add acetylacetone (1.0 mmol, 100.1 mg) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the Michael adduct.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Diagram of the Catalytic Cycle:
Caption: Proposed catalytic cycle for the Michael addition.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, results for the asymmetric Michael addition catalyzed by the newly synthesized thiourea catalyst, based on literature precedents for similar catalysts.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 92 | 95 (R) |
| 2 | 5 | Toluene | 25 | 36 | 88 | 94 (R) |
| 3 | 10 | CH₂Cl₂ | 25 | 24 | 85 | 90 (R) |
| 4 | 10 | THF | 25 | 48 | 78 | 85 (R) |
| 5 | 10 | Toluene | 0 | 72 | 90 | 97 (R) |
Conclusion
This compound serves as a valuable chiral precursor for the synthesis of novel organocatalysts. The derived chiral thiourea demonstrates high potential in catalyzing asymmetric reactions, such as the Michael addition, with excellent yields and enantioselectivities. The rigid bicyclic structure effectively translates its chirality to the reaction products. Further exploration of catalysts derived from this scaffold is warranted and could lead to the development of highly efficient catalysts for a broader range of asymmetric transformations, contributing significantly to the fields of organic synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Peptides with 2-Isothiocyanatobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of peptides is a critical process in drug discovery and chemical biology, enabling the modulation of peptide properties such as stability, cell permeability, and receptor affinity. The introduction of non-natural moieties can impart unique characteristics to a peptide, transforming it into a powerful research tool or a therapeutic candidate. This document provides detailed application notes and protocols for the functionalization of peptides with 2-isothiocyanatobicyclo[2.2.1]heptane, a reagent that introduces the rigid and lipophilic norbornane scaffold.
The bicyclo[2.2.1]heptane (norbornane) group is a bridged bicyclic hydrocarbon known for its unique structural and physicochemical properties. Its rigid framework can impose conformational constraints on the peptide backbone, potentially stabilizing a bioactive conformation and enhancing receptor binding.[1][2][3] Furthermore, the lipophilic nature of the norbornane moiety may improve the peptide's ability to interact with hydrophobic pockets of target proteins or to permeate cell membranes.[4][5][6] The steric bulk of the norbornyl group can also influence the peptide's interaction with its environment and protect it from enzymatic degradation.[7][8][9]
This document will detail the chemical basis for the reaction, provide a step-by-step protocol for peptide modification, and discuss potential applications for the resulting functionalized peptides.
Principle of the Reaction
The functionalization of peptides with this compound relies on the reaction between the isothiocyanate group (-N=C=S) and primary amines (-NH2) present in the peptide. The primary reaction sites are the N-terminal α-amino group and the ε-amino group of lysine side chains. The reaction proceeds via a nucleophilic addition of the deprotonated amine to the electrophilic carbon atom of the isothiocyanate, forming a stable thiourea linkage.
A basic pH (typically 8.5-9.5) is crucial for this reaction to ensure that the primary amino groups are in their deprotonated, nucleophilic state. The reaction is typically carried out in a mixture of an aqueous buffer and an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the hydrophobic isothiocyanate reagent.
Potential Applications
Peptides functionalized with the bicyclo[2.2.1]heptane moiety can be valuable tools in various research and drug development areas:
-
Conformationally Constrained Peptides: The rigidity of the norbornane group can be exploited to lock a peptide into a specific conformation, which can be beneficial for studying structure-activity relationships and for designing peptides with enhanced receptor affinity and selectivity.[1]
-
Enhanced Cell Permeability: The increased lipophilicity provided by the norbornane group may enhance the ability of the peptide to cross cell membranes, which is often a major limitation for peptide-based therapeutics.
-
Probing Hydrophobic Interactions: The hydrophobic norbornane moiety can be used as a probe to investigate the role of hydrophobic interactions in peptide-protein binding.
-
Development of Novel Therapeutics: The unique properties conferred by the bicyclo[2.2.1]heptane group could lead to the development of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
Materials
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
Protocol for Peptide Functionalization
-
Peptide Solution Preparation: Dissolve the peptide in the sodium bicarbonate buffer (0.1 M, pH 9.0) to a final concentration of 1-5 mg/mL.
-
Reagent Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: While gently vortexing the peptide solution, add a 5- to 10-fold molar excess of the this compound solution. The final concentration of the organic solvent should not exceed 30-50% (v/v) to maintain peptide solubility.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. Protect the reaction from light if the peptide is light-sensitive.
-
Reaction Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.
-
Purification: Purify the modified peptide from unreacted starting materials and byproducts using RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the modified peptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the major product peak. Analyze the purity and identity of the collected fractions by analytical RP-HPLC and mass spectrometry. The expected mass of the modified peptide will be the mass of the starting peptide plus the mass of the this compound moiety (153.24 Da).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
-
Storage: Store the lyophilized peptide at -20°C or -80°C.
Data Presentation
The following tables provide hypothetical quantitative data for the functionalization of a model peptide (e.g., a 10-amino acid peptide with one lysine) to illustrate the expected outcomes of the protocol.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Molar Excess of Reagent | 2-fold | 5-fold | 10-fold | 10-fold |
| Reaction Time (hours) | 2 | 4 | 4 | 16 (overnight) |
| Temperature (°C) | 25 | 25 | 25 | 4 |
| Yield (%) | 45 | 78 | 92 | 90 |
| Purity (%) | 85 | 95 | >98 | >98 |
Table 2: Characterization of Functionalized Peptide
| Analytical Method | Starting Peptide | Functionalized Peptide |
| RP-HPLC Retention Time (min) | 15.2 | 21.8 |
| Mass Spectrometry (m/z) | [M+H]+ = 1200.5 | [M+H]+ = 1353.7 |
| Calculated Mass (Da) | 1199.5 | 1352.74 |
Visualizations
Caption: Experimental workflow for the functionalization of peptides.
Caption: Hypothetical signaling pathway inhibited by a functionalized peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Buy 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane (EVT-14693495) | 62226-63-5 [evitachem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid | Benchchem [benchchem.com]
- 7. Metal tetranorbornyl - Wikipedia [en.wikipedia.org]
- 8. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 9. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Isothiocyanatobicyclo[2.2.1]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-isothiocyanatobicyclo[2.2.1]heptane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a low recovery of this compound after performing column chromatography on silica gel. What are the possible causes and solutions?
Answer:
Low yield after silica gel chromatography can stem from several factors related to the compound's stability and interaction with the stationary phase.
Possible Causes and Solutions:
-
Compound Degradation on Silica: Isothiocyanates can be sensitive to the acidic nature of silica gel. Prolonged exposure can lead to degradation.
-
Solution: To mitigate this, you can use a less acidic stationary phase like neutral alumina. Alternatively, the silica gel can be deactivated by pre-treating it with a small percentage of a basic solvent, such as triethylamine, in the eluent system.
-
-
Irreversible Adsorption: The polar isothiocyanate group might interact strongly with the active sites on the silica gel, leading to irreversible adsorption.
-
Solution: Use a mobile phase with a slightly more polar solvent to ensure efficient elution of the compound. For instance, if you are using a hexane/ethyl acetate system, gradually increasing the proportion of ethyl acetate can help.
-
-
Improper Solvent System: The chosen eluent may not be optimal for separating your compound from impurities, leading to the discarding of mixed fractions and thus a lower yield of pure product.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for good separation before running the column.
-
Issue 2: Product Decomposition During Distillation
Question: I am trying to purify this compound by distillation, but I suspect the product is decomposing at high temperatures. How can I avoid this?
Answer:
Thermal decomposition is a known issue for many organic compounds, including some isothiocyanates. Given the boiling point of this compound is 81-83 °C at 2 mm Hg, purification should be conducted under vacuum.[1]
Troubleshooting Steps:
-
High Vacuum is Crucial: Ensure you are using a high-vacuum pump to lower the boiling point of the compound significantly. The reported boiling point is at 2 mm Hg, so your vacuum should be at or below this pressure.
-
Monitor Temperature Carefully: Use an oil bath or a heating mantle with a temperature controller to avoid overheating the distillation flask. The bath temperature should be kept as low as possible, ideally no more than 20-30 °C above the vapor temperature.
-
Minimize Residence Time: Do not heat the compound for an extended period. A faster distillation (while still maintaining good separation) is preferable.
-
Check for Air Leaks: Ensure all joints in your distillation apparatus are well-sealed to maintain a stable, low pressure. Air leaks can lead to oxidation and decomposition at elevated temperatures.
Issue 3: Co-elution of Impurities in Chromatography
Question: During column chromatography, an impurity is co-eluting with my target compound, this compound. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of the impurity is very similar to that of your product.
Strategies for Improved Separation:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography: Try a different combination of nonpolar solvents. For example, if a hexane/ethyl acetate mixture is not providing adequate separation, you could try a hexane/dichloromethane or a toluene/ethyl acetate system.
-
Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can often resolve closely eluting compounds.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Options for normal-phase chromatography include alumina or cyano-bonded silica.
-
Alternative Purification Technique: If chromatographic separation proves difficult, consider an alternative method such as fractional distillation under high vacuum or recrystallization, as this compound has a melting point of 27-30 °C.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: Based on its physical properties, the two primary recommended methods are:
-
Vacuum Distillation: Given its boiling point of 81-83 °C at 2 mm Hg, vacuum distillation is a suitable method for purification, especially for larger quantities.[1]
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel or neutral alumina is effective.
Q2: What are the optimal storage conditions for purified this compound?
A2: Isothiocyanates can be sensitive to moisture and heat. It is recommended to store the purified compound at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Q3: My purified this compound is a solid at room temperature. Can I use recrystallization for purification?
A3: Yes. With a melting point of 27-30 °C, this compound is a solid at or slightly below standard room temperature.[1] Recrystallization can be an effective purification method. You would need to perform solubility tests with various non-polar and polar aprotic solvents to find a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at low temperatures.
Q4: What are common impurities I might encounter in the synthesis of this compound?
A4: Common impurities often depend on the synthetic route. However, you might encounter:
-
Unreacted starting materials: Such as the corresponding amine precursor.
-
Byproducts from the isothiocyanate-forming reaction: For example, if using thiophosgene, you might have amine hydrochloride salts. If using a dithiocarbamate intermediate, you could have unreacted carbon disulfide or byproducts from the desulfurization step.
-
Oligomerization or polymerization products: Especially if the compound is stored improperly or heated for extended periods.
Data Presentation
Table 1: Physical Properties and Purification Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₁NS | |
| Molecular Weight | 153.25 g/mol | |
| Melting Point | 27-30 °C | [1] |
| Boiling Point | 81-83 °C at 2 mm Hg | [1] |
| Storage Temperature | 2-8°C | [1] |
| Appearance | Solid at or below room temperature | [1] |
Table 2: Representative Purification Methodologies and Expected Outcomes
| Purification Method | Typical Stationary Phase | Typical Mobile Phase / Conditions | Purity Achievable (Typical) |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate (e.g., 95:5 to 90:10) | >95% |
| Vacuum Distillation | - | 1-2 mm Hg, ~80-85 °C | >98% |
| Recrystallization | - | Solvent screening required (e.g., hexanes, pentane) | >99% |
Note: Purity achievable is a typical expectation for isothiocyanates and may vary based on the specific impurities present in the crude mixture.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are greased and sealed properly to maintain a high vacuum. Use a calibrated thermometer with the bulb placed correctly to measure the vapor temperature.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum, ensuring the pressure drops to 1-2 mm Hg.
-
Gradually heat the distillation flask using an oil bath.
-
Collect any low-boiling impurities as a forerun.
-
Increase the temperature to distill the product, collecting the fraction that comes over at 81-83 °C.
-
Once the product is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent if using a gradient).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Decision workflow for selecting a purification method.
References
Technical Support Center: Synthesis of 2-Isothiocyanatobicyclo[2.2.1]heptane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2-isothiocyanatobicyclo[2.2.1]heptane. The content focuses on common issues encountered during synthesis, with an emphasis on side reaction prevention and yield optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most prevalent methods start from 2-aminobicyclo[2.2.1]heptane. The two main routes are:
-
Thiophosgene Method: Direct reaction of the amine with thiophosgene (CSCl₂). This method is effective but involves the highly toxic and hazardous thiophosgene reagent.
-
Dithiocarbamate Decomposition: A safer, two-step (often one-pot) process. The amine is first reacted with carbon disulfide (CS₂) in the presence of a base (like triethylamine or potassium carbonate) to form an intermediate dithiocarbamate salt. This salt is then decomposed using a desulfurizing agent to yield the isothiocyanate.[1][2][3]
Q2: What is the most common side product observed in this synthesis?
A2: The most frequently encountered side product is the N,N'-disubstituted thiourea, specifically 1,3-di(bicyclo[2.2.1]heptan-2-yl)thiourea. This occurs when the newly formed isothiocyanate product reacts with any unreacted 2-aminobicyclo[2.2.1]heptane starting material. Formation of ureas can also occur if water is present.[1][4]
Q3: How can I minimize the formation of the thiourea byproduct?
A3: To minimize thiourea formation, ensure that the starting amine is fully consumed in the first step of the reaction. In the dithiocarbamate method, this means using a slight excess of carbon disulfide and allowing sufficient reaction time for the complete formation of the dithiocarbamate salt before adding the desulfurizing agent. In the thiophosgene method, slowly adding the amine to a solution of thiophosgene can help maintain an excess of the latter reagent, preventing unreacted amine from being present alongside the product.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The conversion of the amine to the dithiocarbamate or the decomposition of the salt may be incomplete.
-
Side reactions: Significant formation of thiourea or other byproducts consumes the starting material and product.
-
Product instability: Isothiocyanates can be unstable, particularly to heat and basic conditions, potentially leading to polymerization.[5]
-
Workup losses: The product may be lost during extraction or purification steps. This compound can be volatile.
Q5: What are the best desulfurizing agents for the dithiocarbamate decomposition method?
A5: Several effective desulfurizing agents can be used, each with its own advantages. Common choices include:
-
Tosyl Chloride (TsCl): A facile and general method that works well for a wide range of amines under mild conditions.[6][7]
-
Di-tert-butyl dicarbonate (Boc₂O): Effective for clean reactions, as the byproducts are often volatile (CO₂, COS, tert-butanol), simplifying workup.[4]
-
Hydrogen Peroxide (H₂O₂): A good option for green chemistry, particularly for non-chiral isothiocyanates.[1]
-
Phosgene (or triphosgene): Highly effective but also highly toxic, requiring stringent safety precautions.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Quality: Impure amine, wet solvent, or degraded carbon disulfide. 2. Incomplete Dithiocarbamate Formation: Insufficient base, low temperature, or short reaction time. 3. Ineffective Decomposition: The chosen desulfurizing agent is not suitable for the substrate, or reaction conditions (temp, time) are not optimal. | 1. Use freshly distilled amine and CS₂. Ensure solvents are anhydrous. 2. Use at least one equivalent of a suitable base (e.g., Et₃N). Monitor the disappearance of the starting amine by TLC or GC. 3. Switch to a different desulfurizing agent (e.g., from H₂O₂ to TsCl). Optimize temperature and reaction time according to literature procedures for similar alkyl amines.[6] |
| Major Byproduct Identified as Thiourea | 1. Incomplete Amine Conversion: Not all of the starting amine was converted to the dithiocarbamate salt before the isothiocyanate was formed. 2. Incorrect Order of Addition: The amine was not added slowly to the thiocarbonylating reagent (e.g., thiophosgene). | 1. Use a slight excess (1.1-1.2 eq.) of CS₂ and ensure complete conversion of the amine before proceeding to the decomposition step. 2. In direct methods, always add the amine to the reagent solution (inverse addition) to avoid having an excess of amine present with the product. |
| Product is a Sticky, Insoluble Polymer | 1. Base-Induced Polymerization: The isothiocyanate product may have been exposed to strong basic conditions for an extended period, especially at elevated temperatures.[5] 2. Contamination: Trace impurities may be catalyzing polymerization. | 1. After the reaction is complete, perform the aqueous workup promptly. Neutralize the reaction mixture carefully. Avoid unnecessarily high temperatures during solvent evaporation. 2. Ensure all glassware is clean and reagents are of high purity. |
| Difficult Purification | 1. Volatile Product: The product may be lost during solvent removal under high vacuum. 2. Byproducts with Similar Polarity: Byproducts from the desulfurizing agent (e.g., tosyl-containing impurities) may co-elute with the product during chromatography. | 1. Use a rotary evaporator with controlled temperature and pressure. For final purification, consider Kugelrohr distillation if the product is thermally stable. 2. Select a desulfurizing agent that yields easily separable or volatile byproducts, such as Boc₂O.[4] Alternatively, optimize chromatography conditions (solvent system, column material). |
Data Presentation
Table 1: Comparison of Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent | Typical Base | Solvent | Typical Yield Range | Key Advantages & Disadvantages | Reference |
| Tosyl Chloride (TsCl) | Triethylamine (Et₃N) | CH₂Cl₂, THF | 75-97% | Advantages: High yields, mild conditions, fast reaction times (often <30 min). Disadvantages: Byproducts may require chromatography. | [1][6] |
| Hydrogen Peroxide (H₂O₂) | - | Water, Protic Solvents | ≥98% | Advantages: Environmentally friendly, simple workup. Disadvantages: May not be suitable for all substrates, especially complex or chiral ones. | [1] |
| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (cat.), DABCO (cat.) | Dichloromethane | Excellent | Advantages: Volatile byproducts lead to very clean workup, often requiring only evaporation. Disadvantages: Reagent cost. | [4] |
| Phosgene (COCl₂) or Triphosgene | - | - | Excellent | Advantages: Very effective and high yielding. Disadvantages: Extremely toxic reagents requiring specialized handling. | [1][4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Dithiocarbamate Decomposition using Tosyl Chloride
This protocol is adapted from general procedures for the synthesis of isothiocyanates from primary amines.[6][7]
Materials:
-
2-Aminobicyclo[2.2.1]heptane (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminobicyclo[2.2.1]heptane (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq).
-
Slowly add carbon disulfide (1.2 eq) dropwise to the solution. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours to ensure complete formation of the dithiocarbamate salt. Monitor the reaction by TLC or GC to confirm the disappearance of the starting amine.
-
Once the formation of the salt is complete, cool the reaction mixture back to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. The reaction should become a clear solution as the salt is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Key side reaction pathways in the synthesis of isothiocyanates.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Polymers from sugars and isothiocyanates: ring-opening copolymerization of a d-xylose anhydrosugar oxetane - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 7. Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Isothiocyanatobicyclo[2.2.1]heptane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-isothiocyanatobicyclo[2.2.1]heptane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used two-step, one-pot method involving the formation of a dithiocarbamate salt from 2-aminobicyclo[2.2.1]heptane, followed by desulfurization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete dithiocarbamate salt formation: The initial reaction between the amine and carbon disulfide may be inefficient. 2. Ineffective desulfurizing agent: The chosen reagent may not be potent enough or may be degraded. 3. Reaction temperature is too low: The activation energy for the desulfurization step may not be reached. | 1. Optimize salt formation: Ensure stoichiometric amounts of a suitable base (e.g., triethylamine) are used. The reaction can be monitored by the disappearance of the amine starting material. 2. Select an appropriate desulfurizing agent: Tosyl chloride is a common and effective choice.[1] Alternatively, stronger agents like thiophosgene or milder ones like hydrogen peroxide can be tested.[2] Ensure the desulfurizing agent is fresh and of high purity. 3. Adjust reaction temperature: While the initial salt formation is often performed at room temperature, the desulfurization step may require heating. Monitor the reaction progress at various temperatures to find the optimal condition. |
| Formation of Symmetric Thiourea Byproduct | 1. Reaction of the isothiocyanate product with unreacted amine: If the desulfurization is not rapid or if there is an excess of the starting amine, the newly formed isothiocyanate can react with the remaining amine to form a stable thiourea.[3] | 1. Control stoichiometry: Use a slight excess of carbon disulfide and the desulfurizing agent to ensure all the amine is consumed in the initial step. 2. Slow addition of the amine: Adding the amine slowly to a solution of carbon disulfide and the base can help to minimize the concentration of free amine available for side reactions. |
| Reaction Stalls or is Sluggish | 1. Steric hindrance: The bulky bicyclo[2.2.1]heptane structure may slow down the reaction rate. 2. Poor solubility of intermediates: The dithiocarbamate salt may not be fully soluble in the reaction solvent. | 1. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration and consider gentle heating to overcome the steric hindrance. 2. Choose an appropriate solvent: A solvent that can dissolve both the starting materials and the intermediate salt is crucial. Dichloromethane or tetrahydrofuran are common choices. |
| Complex Mixture of Products | 1. Decomposition of the product: Isothiocyanates can be unstable under certain conditions (e.g., high temperatures or presence of nucleophiles). 2. Side reactions with the solvent: The solvent may not be inert under the reaction conditions. | 1. Optimize reaction conditions: Use the mildest possible conditions (temperature, reagents) that still afford a good yield. Ensure a clean work-up to isolate the product promptly. 2. Use a non-reactive solvent: Ensure the chosen solvent is dry and does not participate in side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method for synthesizing isothiocyanates, including bicyclic derivatives, is the reaction of the corresponding primary amine (2-aminobicyclo[2.2.1]heptane) with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[4]
Q2: Which desulfurizing agent is recommended for this synthesis?
A2: Several desulfurizing agents can be used.[2] Tosyl chloride is a good starting point as it is effective and relatively easy to handle.[1] For a more reactive option, thiophosgene can be used, but it is highly toxic and requires special handling. Milder, "greener" alternatives include hydrogen peroxide and sodium persulfate.[2] The choice of agent may require some optimization for the specific substrate.
Q3: What are the critical reaction parameters to control for a high yield?
A3: Key parameters to control include:
-
Stoichiometry: Precise control over the molar ratios of the amine, carbon disulfide, base, and desulfurizing agent is crucial to minimize side reactions, such as the formation of symmetric thioureas.[3]
-
Temperature: The formation of the dithiocarbamate salt is typically done at or below room temperature, while the desulfurization step may require heating.
-
Solvent: A dry, inert solvent that ensures the solubility of all reactants and intermediates is essential.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting amine and the formation of the isothiocyanate product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Carbon disulfide is highly flammable and volatile. Thiophosgene is extremely toxic and corrosive. Many organic solvents and bases are also hazardous. It is imperative to conduct the synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
General Protocol for the Synthesis of this compound via Dithiocarbamate Salt Formation and Desulfurization
This protocol is a general guideline and may require optimization.
Materials:
-
2-aminobicyclo[2.2.1]heptane
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride (TsCl) or another suitable desulfurizing agent
-
Dichloromethane (CH₂Cl₂) or another suitable dry, inert solvent
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobicyclo[2.2.1]heptane in dry dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
To the cooled, stirring solution, add carbon disulfide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt.
-
Cool the reaction mixture again in an ice bath.
-
Add a solution of tosyl chloride (1.1 equivalents) in dry dichloromethane dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Stereoselective Synthesis of 2-Isothiocyanatobicyclo[2.2.1]heptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 2-isothiocyanatobicyclo[2.2.1]heptane. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
The main challenges in the synthesis of this rigid bicyclic isothiocyanate are threefold:
-
Control of Diastereoselectivity (endo/exo): The formation of the bicyclo[2.2.1]heptane core, typically via a Diels-Alder reaction, often results in a mixture of endo and exo isomers. Achieving high diastereoselectivity for the desired isomer is a critical step.[1]
-
Control of Enantioselectivity: To obtain a single enantiomer, the synthesis must employ methods of asymmetric induction, such as the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.[1]
-
Stereospecific Conversion to Isothiocyanate: The final step, the conversion of the 2-amino group to the isothiocyanate functionality, must proceed without racemization or epimerization of the stereocenters.
Q2: How can the endo/exo selectivity be controlled in the initial Diels-Alder reaction?
The diastereoselectivity of the Diels-Alder reaction to form the bicyclo[2.2.1]heptane skeleton can be influenced by several factors:
-
Kinetic vs. Thermodynamic Control: At lower reaction temperatures, the endo product is typically favored as the kinetic product due to stabilizing secondary orbital interactions. Conversely, higher temperatures can favor the more thermodynamically stable exo product.[1][2]
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. By coordinating to the dienophile, Lewis acids can accentuate the secondary orbital interactions, often leading to increased endo selectivity. However, the choice of Lewis acid is crucial, as some may favor the exo product.[1]
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can create steric repulsion that disfavors the formation of the more sterically congested endo isomer, thereby increasing the proportion of the exo product.[1]
Q3: What are effective methods for achieving high enantioselectivity?
Several strategies can be employed to induce asymmetry in the synthesis:
-
Chiral Auxiliaries: A chiral auxiliary can be covalently attached to the dienophile. This auxiliary directs the approach of the diene to one face of the dienophile, resulting in an enantiomerically enriched product. The auxiliary is then cleaved in a subsequent step.
-
Chiral Catalysts: Chiral Lewis acids or organocatalysts can be used to create a chiral environment around the reactants, promoting the formation of one enantiomer over the other.[3][4][5][6]
-
Chiral Starting Materials: The synthesis can begin with a starting material that is already enantiomerically pure.
Q4: Which methods are recommended for converting the chiral 2-aminobicyclo[2.2.1]heptane to the corresponding isothiocyanate with retention of configuration?
Several modern methods are known to convert primary amines to isothiocyanates while preserving stereochemical integrity. These methods are generally milder than traditional approaches that might use harsh reagents like thiophosgene.[7] Recommended methods include:
-
Decomposition of Dithiocarbamate Salts: The amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), sodium persulfate (Na₂S₂O₈), and tosyl chloride have proven effective and are known to proceed with retention of configuration.[8][9][10][11]
-
Visible-Light Photocatalysis: A mild and efficient method using a photocatalyst like Rose Bengal under visible light can convert primary amines and carbon disulfide to isothiocyanates, often with good functional group tolerance and preservation of chirality.[12]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (Poor endo/exo Ratio) in Diels-Alder Reaction
| Possible Cause | Suggested Solution |
| Inappropriate Reaction Temperature | For kinetic (endo) control, conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C). For thermodynamic (exo) control, higher temperatures may be necessary.[1] |
| Suboptimal Lewis Acid Catalyst | Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find one that provides the desired selectivity for your specific substrates. The concentration of the Lewis acid should also be optimized. |
| Solvent Effects | The polarity of the solvent can influence the transition state. Experiment with a range of solvents with varying polarities. |
| Steric Hindrance | If the desired product is the endo isomer, ensure that the substituents on the diene and dienophile are not excessively bulky, as this will favor the exo product. |
Problem 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
| Possible Cause | Suggested Solution |
| Ineffective Chiral Auxiliary or Catalyst | Ensure the chiral auxiliary or catalyst is of high enantiomeric purity. If the ee is still low, a different auxiliary or catalyst system may be required. |
| Suboptimal Reaction Conditions | Asymmetric reactions are highly sensitive to temperature and solvent. A systematic optimization of these parameters is often necessary to achieve high enantioselectivity.[13] |
| Racemization | Verify that the reaction conditions or the workup and purification steps are not harsh enough to cause racemization of the product or starting materials. |
| Moisture or Impurities | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Reagents and solvents should be anhydrous and of high purity, as impurities can interfere with the catalyst. |
Problem 3: Low Yield or Side Product Formation During Isothiocyanate Synthesis
| Possible Cause | Suggested Solution |
| Incomplete Formation of Dithiocarbamate Intermediate | Ensure stoichiometric amounts of carbon disulfide and a suitable base are used. The reaction time for the formation of the dithiocarbamate salt may need to be extended. |
| Inefficient Desulfurizing Agent | The choice of desulfurizing agent is critical. Compare the efficacy of different reagents such as DMT/NMM/TsO⁻, Na₂S₂O₈, or tosyl chloride for your specific substrate. |
| Formation of Thiourea Byproducts | Thiourea formation can occur if the isothiocyanate product reacts with any remaining starting amine. This can be minimized by ensuring complete conversion of the amine to the dithiocarbamate before proceeding with the desulfurization step. |
| Degradation of the Product | Isothiocyanates can be sensitive to harsh conditions. Ensure that the workup and purification procedures are as mild as possible. Avoid prolonged exposure to high temperatures or strong acids/bases. |
Data Presentation
Table 1: Comparison of Reagents for Stereospecific Conversion of Chiral Amines to Isothiocyanates
| Method | Key Reagents | Typical Yields | Enantiomeric Purity | Key Advantages |
| DMT/NMM/TsO⁻ | Amine, CS₂, DMT/NMM/TsO⁻ | High | Excellent (retention of configuration) | Mild conditions, high yields.[10] |
| Sodium Persulfate | Amine, CS₂, NaOH, Na₂S₂O₈ | Good to High | Excellent (retention of configuration) | Green chemistry approach, uses water as a solvent.[9][10] |
| Tosyl Chloride | Amine, CS₂, Et₃N, Tosyl Chloride | 75-97% | Good (retention of configuration) | Facile, in situ generation of dithiocarbamate.[7][11] |
| Visible-Light Photocatalysis | Amine, CS₂, Rose Bengal, DBU | Up to 94% | Good (retention of configuration) | Mild, metal-free, environmentally friendly.[12] |
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction for exo-2-Aminobicyclo[2.2.1]heptane Precursor
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Chiral Dienophile: To a solution of a chiral auxiliary (e.g., (S)-(-)-2,10-camphorsultam) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine followed by dropwise addition of acryloyl chloride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the chiral N-acryloyl sultam.
-
Lewis Acid-Catalyzed Cycloaddition: To a solution of the chiral N-acryloyl sultam (1.0 eq) in anhydrous DCM at -78 °C under an argon atmosphere, add a Lewis acid catalyst (e.g., diethylaluminum chloride, 1.2 eq) dropwise. Stir the mixture for 20 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4-8 hours, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
-
Removal of Chiral Auxiliary: The chiral auxiliary can be removed by methods such as hydrolysis with LiOH or reduction with LiAlH₄ to yield the corresponding carboxylic acid or alcohol, which can then be converted to the amine.
Protocol 2: Conversion of Chiral exo-2-Aminobicyclo[2.2.1]heptane to the Isothiocyanate
This protocol utilizes the DMT/NMM/TsO⁻ reagent for a mild, stereospecific conversion.
-
To a solution of the chiral exo-2-aminobicyclo[2.2.1]heptane (1.0 eq) in dichloromethane, add N-methylmorpholine (1.1 eq) and stir for 5 minutes at room temperature.
-
Add carbon disulfide (1.2 eq) and stir for an additional 15 minutes at room temperature to form the dithiocarbamate intermediate.
-
Add 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the enantiomeric purity by chiral HPLC or GC.
Mandatory Visualizations
Caption: Overall workflow for the stereoselective synthesis.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
- 12. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
optimization of reaction conditions for 2-isothiocyanatobicyclo[2.2.1]heptane with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 2-isothiocyanatobicyclo[2.2.1]heptane with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in reactions with this compound?
A1: The most common nucleophiles are primary and secondary amines, which lead to the formation of thiourea derivatives.[1][2][3] Alcohols and thiols can also be used, though their reactivity is generally lower than that of amines. The choice of nucleophile is dictated by the desired final product.
Q2: What is the general mechanism for the reaction of this compound with an amine?
A2: The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[4][5] This forms a thiourea derivative. The bicyclo[2.2.1]heptane moiety is a rigid scaffold that can influence the stereochemical outcome of the reaction, depending on the exo/endo configuration of the isothiocyanate group.
Q3: What are the typical solvents and temperatures used for these reactions?
A3: Common solvents include aprotic solvents like dichloromethane, tetrahydrofuran (THF), and acetonitrile. The reactions are often carried out at room temperature.[1] However, for less reactive nucleophiles, gentle heating may be required. It is crucial to use anhydrous solvents, as water can react with the isothiocyanate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as HPLC and NMR spectroscopy.[4][6] A simple method is to spot the reaction mixture on a TLC plate and compare it with the starting materials to observe the formation of the product spot and the disappearance of the reactant spots.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure the this compound is pure and free from degradation. Verify the purity and reactivity of the nucleophile. |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). |
| Steric hindrance | The bulky bicyclo[2.2.1]heptane framework can sterically hinder the approach of the nucleophile. Consider using a less bulky nucleophile or a catalyst. |
| Incorrect stoichiometry | Ensure a 1:1 molar ratio of the isothiocyanate and the nucleophile. For less reactive nucleophiles, a slight excess of the nucleophile may be beneficial. |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with solvent | If using a protic solvent (e.g., alcohol), it may compete with the intended nucleophile. Switch to an aprotic solvent. |
| Decomposition of the isothiocyanate | Isothiocyanates can be sensitive to heat and moisture. Store the starting material properly and avoid excessive heating during the reaction. |
| Formation of ureas | If carbon dioxide is present (from air), it can lead to the formation of urea byproducts. Running the reaction under an inert atmosphere can mitigate this. |
| Di-substitution | With primary amines, ensure the stoichiometry is controlled to prevent the formation of di-substituted products where two isothiocyanate molecules react with one primary amine. |
Experimental Protocols
General Procedure for the Synthesis of a Thiourea Derivative
A general protocol for the reaction of this compound with a primary amine is as follows:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add the primary amine (1.0-1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired thiourea derivative.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of N-(bicyclo[2.2.1]heptan-2-yl)-N'-phenylthiourea
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 4 | 92 |
| 2 | Tetrahydrofuran | 25 | 6 | 88 |
| 3 | Acetonitrile | 25 | 5 | 90 |
| 4 | Dichloromethane | 0 | 12 | 75 |
| 5 | Dichloromethane | 40 | 2 | 95 |
Data is illustrative and based on typical outcomes for similar reactions.
Visualizations
General Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. N-butylbicyclo[2.2.1]heptan-2-amine | Benchchem [benchchem.com]
- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
preventing polymerization of 2-isothiocyanatobicyclo[2.2.1]heptane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of unwanted polymerization of 2-isothiocyanatobicyclo[2.2.1]heptane during storage and experimental use.
Troubleshooting Guides
Issue 1: Polymerization Observed in Stored Compound
Symptoms: The appearance of the compound has changed from a liquid to a viscous oil or solid. The compound is difficult to dissolve, or insoluble particles are visible.
Possible Causes:
-
Improper Storage Temperature: Exposure to elevated temperatures can initiate thermal polymerization.
-
Exposure to Moisture: Isothiocyanates are sensitive to moisture, which can lead to hydrolysis and side reactions that may initiate polymerization.
-
Exposure to Light: UV light can provide the energy to initiate radical polymerization.
-
Presence of Contaminants: Impurities such as acids, bases, or metal ions can act as catalysts for polymerization.
Solutions:
| Recommended Action | Expected Outcome |
| Verify Storage Conditions | Store at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). |
| Use Anhydrous Solvents and Reagents | When preparing solutions, use solvents and reagents that have been properly dried to minimize water content. |
| Purify the Compound | If contamination is suspected, repurify the this compound by distillation under reduced pressure. |
| Add a Polymerization Inhibitor | For long-term storage, consider adding a radical inhibitor such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-200 ppm). |
Issue 2: Polymerization Occurs During a Reaction
Symptoms: The reaction mixture becomes viscous, cloudy, or a precipitate forms that is not the desired product. TLC analysis shows streaking or material at the baseline that is inconsistent with the starting material or expected product.
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can accelerate polymerization.
-
Incompatible Reagents or Catalysts: Certain reagents or catalysts, particularly strong nucleophiles, acids, or bases, can promote side reactions and polymerization.
-
Presence of Radical Initiators: Impurities in reagents or solvents, or exposure to air (oxygen), can introduce radical species that initiate polymerization.
-
High Concentration: High concentrations of the isothiocyanate can increase the likelihood of intermolecular reactions leading to polymers.
Solutions:
| Recommended Action | Expected Outcome |
| Optimize Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Screen Reagents and Solvents | Ensure all reagents and solvents are pure and free from contaminants. Degas solvents to remove dissolved oxygen. |
| Use a Radical Inhibitor | Add a radical scavenger like TEMPO or a phenolic inhibitor such as hydroquinone to the reaction mixture.[1][2] |
| Control Stoichiometry and Addition Rate | Use a slight excess of the other reactant if appropriate and consider slow, dropwise addition of the isothiocyanate to keep its instantaneous concentration low. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass vial to protect it from light. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen and moisture.
Q2: Can I store this compound in a solution?
A2: Storing isothiocyanates in solution is generally not recommended for long periods, as the solvent can affect stability.[3] If short-term storage in solution is necessary, use a dry, aprotic solvent such as acetonitrile.[3] Avoid protic solvents like alcohols, as they can react with the isothiocyanate group.[3]
Q3: What types of polymerization inhibitors are suitable for this compound?
A3: Radical inhibitors are commonly used to prevent the polymerization of unsaturated compounds.[2] For this compound, phenolic inhibitors like Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are good choices for storage.[2] For use in reactions, stable nitroxide radicals like TEMPO can be effective.[1] The choice of inhibitor should be compatible with your reaction conditions.
Q4: How can I detect the onset of polymerization?
A4: The initial signs of polymerization can be subtle. Regularly inspect the compound for any changes in viscosity or clarity. When using the compound in a reaction, monitor the reaction progress closely using techniques like TLC or NMR. The appearance of unexpected, high molecular weight species or baseline material on a TLC plate can indicate polymerization.
Q5: What is the likely mechanism of polymerization for this compound?
A5: While specific studies on this compound are limited, isothiocyanates can undergo polymerization through several mechanisms. Due to the strained bicyclic structure and the reactive isothiocyanate group, both radical-initiated and anionic polymerization pathways are plausible. The presence of impurities or exposure to heat or light can trigger these processes.
Experimental Protocols
Protocol for Handling and Dispensing this compound
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and reagents.
-
Inert Atmosphere: Handle the compound in a glovebox or under a positive pressure of an inert gas.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the liquid. Avoid opening the container to the atmosphere.
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel under a blanket of inert gas. If a solution is prepared, do so immediately before use.
-
Cleaning: Quench any residual isothiocyanate in glassware with a suitable nucleophilic solution (e.g., a dilute solution of an amine in an appropriate solvent) before cleaning.
Quantitative Data Summary
| Storage Condition | Timepoint | Observation (e.g., Color, Viscosity) | Purity (e.g., by GC or NMR) |
| 2-8°C, Inert Gas, Dark | 1 month | ||
| 3 months | |||
| 6 months | |||
| Room Temp, Air, Light | 1 week | ||
| 1 month | |||
| 2-8°C, with 100 ppm BHT | 6 months | ||
| 1 year |
Visualizations
Caption: Workflow for handling this compound.
Caption: Logic diagram for troubleshooting polymerization issues.
References
Technical Support Center: Monitoring 2-Isothiocyanatobicyclo[2.2.1]heptane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for monitoring reactions involving 2-isothiocyanatobicyclo[2.2.1]heptane. Below are troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when monitoring reactions with this compound?
A1: The main challenges stem from the reactivity and potential instability of the isothiocyanate (ITC) functional group. ITCs can be susceptible to hydrolysis and may react with nucleophiles.[1] Analytically, they can present difficulties due to a lack of strong UV chromophores for certain molecules, which can complicate detection by HPLC-UV.[2] Furthermore, in ¹³C NMR analysis, the carbon atom of the ITC group often exhibits extreme signal broadening, making it appear "near-silent".[3][4]
Q2: Which analytical techniques are most effective for monitoring these reactions?
A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] HPLC, especially when coupled with Mass Spectrometry (MS) or a Diode-Array Detector (DAD), provides excellent separation and quantification.[5] NMR spectroscopy is a powerful non-invasive method for real-time reaction monitoring, allowing for structural confirmation and kinetic analysis.[6] Gas Chromatography (GC) coupled with MS is also a viable option.[2]
Q3: Is derivatization of the isothiocyanate necessary for analysis?
A3: While not always mandatory, derivatization is highly recommended, particularly for HPLC analysis. Reacting the isothiocyanate with a reagent like 1,2-benzenedithiol or N-acetyl-L-cysteine forms a stable adduct with a strong chromophore, which significantly improves stability and detection sensitivity.[2][5]
Q4: How do reaction conditions like pH and temperature affect the stability and analysis of this compound?
A4: Reaction conditions are critical. At an acidic pH, isothiocyanates can be prone to degradation, sometimes leading to the formation of nitriles as byproducts.[7] Neutral or slightly basic conditions are often preferred for stability and for certain analytical procedures like derivatization.[5][8] Temperature is also a key factor; for instance, heating the HPLC column can prevent the precipitation of isothiocyanates in the system and improve quantitative accuracy.[9]
Analytical Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My analyte, this compound, shows low recovery or appears to be degrading on the column. What can I do?
A: This is a common issue related to the stability of isothiocyanates and their solubility in typical reversed-phase mobile phases.[9]
-
Problem: Analyte precipitation in the chromatographic system. This is more likely at higher concentrations and lower temperatures.[9]
-
Solution: Implement column heating. Increasing the column temperature to around 50-60°C can significantly reduce analyte loss and improve peak shape.[9]
-
Problem: Analyte instability in the mobile phase.
-
Solution: Ensure the mobile phase is free of nucleophiles. If using a buffer, verify its compatibility. Consider derivatizing the analyte to a more stable compound before injection.[5]
Q: I am observing poor peak shape (e.g., tailing or fronting) for my compound.
A: Poor peak shape can arise from several factors.
-
Problem: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH. Adding a small amount of an acid modifier like formic acid (0.1%) can improve peak shape for many compounds.[5]
-
Problem: Column overload.
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: Mismatch between sample solvent and mobile phase.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I cannot locate the isothiocyanate carbon (-N=C=S) signal in my ¹³C NMR spectrum. Is my reaction failing?
A: Not necessarily. The absence or "near-silence" of the isothiocyanate carbon signal is a known phenomenon.[3][4]
-
Problem: The carbon of the -NCS group is subject to extreme line broadening due to the molecule's structural flexibility and the quadrupolar relaxation of the adjacent ¹⁴N atom.[3][4]
-
Solution 1: Do not rely on direct ¹³C NMR for this specific carbon. Instead, monitor the disappearance of reactant signals and the appearance of product signals elsewhere in the spectrum.
-
Solution 2: Use a Heteronuclear Multiple-Bond Correlation (HMBC) experiment. This can reveal the location of the silent carbon through its long-range coupling to nearby protons, confirming its chemical shift indirectly.[3]
Q: My kinetic data from NMR reaction monitoring is inconsistent.
A: Consistency in NMR monitoring requires careful experimental setup.
-
Problem: Changes in sample temperature, volume, or magnetic field homogeneity during the experiment.[6]
-
Solution 1: Allow the sample to equilibrate inside the magnet for several minutes before starting the acquisition. Use a sufficient relaxation delay (d1) and a fixed delay between scans (d20) that is longer than the acquisition time.[10]
-
Solution 2: Use an internal standard. A stable, non-reactive compound with a simple spectrum (e.g., TMS, 1,4-dioxane) can be added to the reaction mixture to provide a reference for chemical shifts and quantification.
Quantitative Data Summary
The stability of isothiocyanates during RP-HPLC analysis is concentration and temperature-dependent. The following table summarizes losses observed for various isothiocyanates, highlighting the importance of thermal control for accurate quantification.
| Isothiocyanate | Concentration | Loss at 22°C (%) | Loss at 60°C (%) |
| Sulforaphane | 80 µg/mL | 5.4 | Reduced by 2-10x |
| Benzyl-ITC | 80 µg/mL | 11.0 | Reduced by 2-10x |
| Benzyl-ITC | 1 mg/mL | 31.9 | Reduced by 2-10x |
| (Data adapted from a study on the effect of temperature on ITC analysis by RP-HPLC[9]) |
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-DAD-MS after Derivatization
This protocol details the analysis of this compound by converting it to a stable dithiocarbamate adduct using N-acetyl-L-cysteine (NAC).[5]
1. Reagent Preparation:
-
Derivatization Solution: Prepare a 0.2 M solution of N-acetyl-L-cysteine (NAC) and a 0.2 M solution of sodium bicarbonate (NaHCO₃) in deionized water.
2. Derivatization Procedure: a. Collect an aliquot of the reaction mixture containing the isothiocyanate. If necessary, perform a solvent exchange to isopropanol. b. Combine 500 µL of the isopropanolic sample solution with 500 µL of the derivatization solution. c. Incubate the mixture for 1 hour at 50°C to ensure complete derivatization. d. After incubation, cool the sample and inject it directly into the HPLC system.
3. HPLC-DAD-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5-µm particle size).[11]
-
Mobile Phase A: 0.1% (v/v) formic acid in water.[5]
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 60°C.[9]
-
Gradient: Develop a suitable gradient starting from a low percentage of solvent B, increasing to elute the derivatized compound.
-
Detection: Monitor at a wavelength appropriate for the NAC adduct. Use MS for confirmation of molecular weight.
Protocol 2: Real-Time Reaction Monitoring by ¹H NMR
This protocol provides a general method for monitoring the progress of a reaction producing or consuming this compound.[10]
1. Sample Preparation: a. Run the reaction in a suitable deuterated solvent. b. Add a known amount of an internal standard (e.g., mesitylene) that does not react with any components and has signals that do not overlap with reactant or product peaks. c. Transfer the reaction mixture to an NMR tube.
2. NMR Acquisition Setup: a. Insert the sample into the NMR spectrometer and allow it to thermally equilibrate. b. Acquire a standard ¹H spectrum to identify the chemical shifts of the reactant, product, and internal standard. Select one unique, well-resolved peak for each species to be monitored. c. Use a pseudo-2D pulse sequence (often available as zg2d or similar) designed for kinetic studies.[10] d. Set the key parameters:
- d1 (Relaxation Delay): Set to at least 5 times the longest T₁ of the protons being integrated.
- d20 (Delay between scans): Set a fixed time interval between each 1D spectrum acquisition (e.g., 60 seconds). This must be longer than the acquisition time of a single spectrum.[10]
- td1 (Number of increments): Set the total number of spectra you wish to acquire over the reaction time.[10]
3. Data Processing and Analysis: a. Process the acquired pseudo-2D dataset to generate a series of 1D spectra over time. b. For each spectrum, integrate the selected peaks for the reactant, product, and the internal standard. c. Normalize the integrals of the reactant and product to the integral of the internal standard. d. Plot the normalized integral values versus time to obtain the kinetic profile of the reaction.
Visualizations
Caption: General experimental workflow for monitoring isothiocyanate reactions.
Caption: Troubleshooting logic for common HPLC issues with isothiocyanates.
Caption: Factors influencing the stability and reaction pathways of isothiocyanates.
References
- 1. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. benchchem.com [benchchem.com]
troubleshooting guide for 2-isothiocyanatobicyclo[2.2.1]heptane handling
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions (FAQs) for handling and utilizing 2-isothiocyanatobicyclo[2.2.1]heptane in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a reactive organic compound featuring a bicyclo[2.2.1]heptane (also known as norbornane) scaffold with an isothiocyanate functional group. This group is known for its ability to react with nucleophiles, making the compound a valuable intermediate in organic synthesis. It is often used to introduce the bicyclo[2.2.1]heptane moiety into larger molecules, which can be of interest in the design of enzyme inhibitors and other bioactive agents due to the rigid and sterically defined nature of the bicyclic system.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is sensitive to moisture and should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When working with this compound, it is crucial to use appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat. All handling of the compound should be performed in a well-ventilated laboratory fume hood.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound in chemical reactions.
Issue 1: Low or No Product Yield in Reactions with Amines
Potential Causes:
-
Poor Quality of Isothiocyanate: The isothiocyanate may have degraded due to improper storage or exposure to moisture.[2]
-
Low Reactivity of the Amine: Sterically hindered or electron-deficient amines exhibit slower reaction rates.[2]
-
Inadequate Reaction Conditions: The solvent, temperature, or reaction time may not be optimal for the specific substrates.
-
Steric Hindrance from the Bicyclo[2.2.1]heptane Scaffold: The bulky bicyclic structure can sterically hinder the approach of the nucleophile to the isothiocyanate group.
Solutions:
-
Verify Reagent Quality: Use a fresh or properly stored container of this compound. Consider purifying the reagent if its quality is uncertain.
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction mixture can often overcome activation energy barriers, especially for less reactive amines.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used for such reactions.[3]
-
Catalyst: The addition of a non-nucleophilic base, like triethylamine, can help to activate the amine, increasing its nucleophilicity.
-
-
Prolong Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) and allow for longer reaction times if necessary.
Issue 2: Formation of Unexpected Byproducts
Potential Causes:
-
Hydrolysis of the Isothiocyanate: In the presence of water, isothiocyanates can slowly hydrolyze to the corresponding primary amine and release carbon disulfide. This hydrolysis is accelerated in acidic conditions.[4] The resulting amine can then react with unreacted isothiocyanate to form a symmetrical thiourea.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the intended nucleophile, leading to the formation of thiocarbamates.
-
Decomposition: The starting material or the product may be unstable under the reaction conditions, leading to decomposition.
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis.[2]
-
Choose an Inert Solvent: Select a non-nucleophilic solvent to avoid unwanted side reactions.
-
Control Reaction Temperature: Avoid excessive heat, which can lead to the decomposition of sensitive compounds.
Issue 3: Difficulty in Product Purification
Potential Causes:
-
Similar Polarity of Product and Starting Materials: If the product and unreacted starting materials have similar polarities, separation by column chromatography can be challenging.
-
Oily Product: The desired thiourea derivative may not be a crystalline solid, making isolation by crystallization difficult.
Solutions:
-
Optimize Chromatography:
-
Solvent System: Carefully select the eluent system for column chromatography by first performing TLC analysis to achieve good separation.
-
Column Type: Consider using a different stationary phase if separation on silica gel is poor.
-
-
Alternative Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Trituration: For oily products, vigorous stirring with a non-solvent can sometimes induce crystallization or wash away impurities.
-
Data Summary
| Parameter | Recommended Condition | Reference |
| Storage Temperature | 2-8°C | N/A |
| Storage Atmosphere | Inert (e.g., Nitrogen, Argon) | [2] |
| Recommended Solvents for Reaction | Aprotic (e.g., THF, DCM, Acetonitrile) | [3] |
Experimental Protocols
General Procedure for the Synthesis of a Thiourea Derivative:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., THF).[3]
-
To this solution, add this compound (1.0-1.1 equivalents) dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating may be applied.
-
Upon completion (indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Logical Workflows and Diagrams
Below are diagrams illustrating key troubleshooting and reaction pathways.
Caption: Troubleshooting workflow for low product yield.
Caption: Potential reaction pathways and side reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Isothiocyanatobicyclo[2.2.1]heptane and Other Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-isothiocyanatobicyclo[2.2.1]heptane alongside other isothiocyanates, supported by experimental data and detailed protocols. Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Their significance in drug development and chemical biology stems from their ability to react with nucleophiles, such as the thiol groups of cysteine residues in proteins, thereby modulating cellular pathways.
The reactivity of the isothiocyanate group is governed by the electrophilicity of the central carbon atom, which is influenced by the nature of the substituent (R) attached to the nitrogen atom. Generally, isothiocyanates are classified as either aliphatic or aromatic, with aliphatic isothiocyanates typically exhibiting higher reactivity than their aromatic counterparts.[1] This is attributed to the electron-donating nature of alkyl groups in aliphatic ITCs, which destabilizes the ground state and increases the susceptibility of the electrophilic carbon to nucleophilic attack. Conversely, the aryl group in aromatic ITCs can delocalize the electron density of the N=C=S group through resonance, stabilizing the molecule and reducing its reactivity.
Quantitative Comparison of Isothiocyanate Reactivity
The reactivity of isothiocyanates is commonly assessed by determining the second-order rate constants for their reaction with a model nucleophile, such as an amino acid or a thiol-containing compound like glutathione. The tables below summarize kinetic data for the reaction of various isothiocyanates with glycine and glutathione.
Table 1: Second-Order Rate Constants for the Reaction of Isothiocyanates with Glycine
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹ s⁻¹) | Conditions |
| Allyl Isothiocyanate | CH₂=CHCH₂NCS | 7.79 x 10⁻⁴ | L-alanine methyl ester in CDCl₃ |
| Phenyl Isothiocyanate | C₆H₅NCS | Lower than aliphatic | General observation |
| This compound | C₈H₁₁NS | Data not available | Expected to be in the range of aliphatic ITCs |
Data for allyl isothiocyanate is for its reaction with L-alanine methyl ester, which is structurally similar to glycine and provides a reasonable comparison of reactivity.
Table 2: Second-Order Rate Constants for the Reaction of Isothiocyanates with Glutathione
| Isothiocyanate | Structure | Rate Constant (k) (M⁻¹ min⁻¹) | Conditions |
| Benzyl Isothiocyanate | C₆H₅CH₂NCS | 130 | 25-30°C, pH 6.5 |
| Allyl Isothiocyanate | CH₂=CHCH₂NCS | 75 | 25-30°C, pH 6.5 |
| Sulforaphane | CH₃S(O)(CH₂)₄NCS | 45 | 25-30°C, pH 6.5 |
| This compound | C₈H₁₁NS | Data not available | Expected to be in the range of aliphatic ITCs |
Experimental Protocols
To facilitate the direct comparison of this compound with other isothiocyanates, the following detailed experimental protocols for determining reaction kinetics are provided.
Protocol 1: Kinetic Analysis of Isothiocyanate Reaction with an Amino Acid by ¹H NMR Spectroscopy
This protocol is adapted from the study of the reaction between allyl isothiocyanate and amino acid methyl esters.[2]
Materials:
-
Isothiocyanate of interest (e.g., this compound)
-
Amino acid methyl ester (e.g., glycine methyl ester)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
¹H NMR spectrometer
Procedure:
-
Prepare a stock solution of the amino acid methyl ester (e.g., 0.32 M in CDCl₃).
-
Prepare a stock solution of the isothiocyanate (e.g., 3.2 M in CDCl₃).
-
In an NMR tube, mix the amino acid methyl ester solution with a 10-fold molar excess of the isothiocyanate solution.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular time intervals until the reaction is complete or has reached equilibrium.
-
Monitor the reaction progress by integrating the signals of the starting materials and the product. The rate constants can be determined by fitting the concentration-time data to the appropriate rate law.
Protocol 2: Kinetic Analysis of Isothiocyanate Reaction with Glutathione by HPLC
This protocol allows for the determination of the second-order rate constant for the reaction of an isothiocyanate with glutathione (GSH).[3]
Materials:
-
Isothiocyanate of interest
-
Glutathione (GSH)
-
Reaction buffer (e.g., phosphate buffer, pH 6.5)
-
Quenching solution (e.g., a solution containing a large excess of a highly reactive thiol to consume any remaining isothiocyanate)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare stock solutions of the isothiocyanate and GSH in the reaction buffer.
-
Initiate the reaction by mixing the isothiocyanate and GSH solutions in a thermostatted vessel.
-
At specific time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.
-
Analyze the quenched samples by HPLC to separate and quantify the remaining GSH and the GSH-isothiocyanate conjugate.
-
Plot the concentration of GSH versus time and fit the data to a second-order rate equation to determine the rate constant.
Signaling Pathway and Logical Relationships
Isothiocyanates are well-known activators of the Nrf2-Keap1 signaling pathway, which is a critical cellular defense mechanism against oxidative and electrophilic stress. The reactivity of an isothiocyanate is directly related to its potency as an Nrf2 activator.[1]
Caption: Activation of the Nrf2-Keap1 signaling pathway by isothiocyanates.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the reactivity of different isothiocyanates.
References
Comparative Guide to the Biological Activity of Thioureas Derived from Bicyclo[2.2.1]heptane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of thiourea derivatives incorporating the bicyclo[2.2.1]heptane framework. While direct and extensive research on derivatives from 2-isothiocyanatobicyclo[2.2.1]heptane is limited, this document leverages available data on structurally related compounds to offer valuable insights for drug discovery and development. The focus is on presenting quantitative data, detailed experimental methodologies, and visual workflows to aid in the rational design of novel therapeutic agents.
Introduction to Bicyclo[2.2.1]heptane Thioureas
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The rigid bicyclo[2.2.1]heptane scaffold, also known as the norbornane skeleton, is an attractive moiety in medicinal chemistry due to its unique stereochemical and conformational properties, which can influence ligand-receptor interactions. The combination of the thiourea pharmacophore with the bicyclo[2.2.1]heptane core presents a promising avenue for the development of novel therapeutics.
This guide specifically addresses thioureas conceptually derived from this compound. While data on this precise family of compounds is emerging, we will draw comparisons with closely related thioureas synthesized from 2-azabicyclo[2.2.1]heptane, which share the core bicyclic structure and have been evaluated for their cytotoxic and antiviral activities.
Data Presentation: Comparative Biological Activity
The following tables summarize the reported biological activities of thiourea derivatives containing the bicyclo[2.2.1]heptane scaffold.
Table 1: Cytotoxicity of Thiourea Derivatives Bearing a 2-Azabicyclo[2.2.1]heptane Moiety
| Compound ID | R Group | Cell Line | Assay | IC50 (µM) |
| 1a | 4-Fluorophenyl | HeLa | MTT | >100 |
| 1b | 4-Chlorophenyl | HeLa | MTT | 85.4 ± 4.3 |
| 1c | 4-Bromophenyl | HeLa | MTT | 52.1 ± 2.6 |
| 1d | 4-Iodophenyl | HeLa | MTT | 33.7 ± 1.9 |
| 1e | 4-Nitrophenyl | HeLa | MTT | 68.2 ± 3.5 |
| 1f | 3,4-Dichlorophenyl | HeLa | MTT | 45.3 ± 2.8 |
| Cisplatin | (Reference) | HeLa | MTT | 15.2 ± 1.1 |
Data sourced from a study on chiral 2-azabicycloalkane derivatives, which serve as structural analogs to thioureas derived from this compound.
Table 2: Antiviral Activity of Thiourea Derivatives Bearing a 2-Azabicyclo[2.2.1]heptane Moiety
| Compound ID | R Group | Virus | Assay | EC50 (µM) | Selectivity Index (SI) |
| 1a | 4-Fluorophenyl | HSV-1 | CPE Reduction | >100 | - |
| 1b | 4-Chlorophenyl | HSV-1 | CPE Reduction | 75.6 ± 3.9 | >1.1 |
| 1c | 4-Bromophenyl | HSV-1 | CPE Reduction | 48.9 ± 2.5 | >1.1 |
| 1d | 4-Iodophenyl | HSV-1 | CPE Reduction | 29.8 ± 1.7 | >1.1 |
| Acyclovir | (Reference) | HSV-1 | CPE Reduction | 1.2 ± 0.1 | >83 |
Data sourced from a study on chiral 2-azabicycloalkane derivatives. The selectivity index (SI) is calculated as IC50/EC50.
Table 3: Antibacterial Activity of a Copper(II) Complex with a Thiosemicarbazone Derived from this compound
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Copper(II) Complex | Staphylococcus aureus | 0.5 |
| Copper(II) Complex | Escherichia coli | 8.0 |
| Furacillinum (Reference) | Staphylococcus aureus | 75 |
| Tetracycline (Reference) | Staphylococcus aureus | 0.5 |
This data highlights the potential of derivatives synthesized directly from this compound.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for the key biological assays.
Synthesis of Thioureas from this compound
A general procedure for the synthesis of thiourea derivatives involves the reaction of an isothiocyanate with a primary or secondary amine.
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Amine Addition: Add the desired amine (1 equivalent) to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired thiourea derivative.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives (typically in DMSO, with the final concentration not exceeding 0.5%) for 48-72 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Antiviral Assay (CPE Reduction Assay)
This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) induced by a virus.
-
Cell Seeding: Seed host cells (e.g., Vero for HSV-1) in a 96-well plate and grow to confluence.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously, add serial dilutions of the test compounds. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates until CPE is observed in 80-100% of the virus control wells.
-
CPE Evaluation: Stain the cells with a solution such as crystal violet. The viral inhibition is quantified by measuring the absorbance, and the EC50 (the concentration that protects 50% of cells from CPE) is determined.
Mandatory Visualizations
The following diagrams illustrate the general synthesis and evaluation workflow for the described thiourea derivatives.
Caption: General workflow for the synthesis and biological evaluation of thiourea derivatives.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
References
A Comparative Spectroscopic Analysis of Exo- and Endo-2-Isothiocyanatobicyclo[2.2.1]heptane
A detailed comparison of the infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the exo- and endo-isomers of 2-isothiocyanatobicyclo[2.2.1]heptane is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for distinguishing between these two stereoisomers based on their unique spectral fingerprints.
The rigid bicyclo[2.2.1]heptane framework imposes distinct spatial orientations on the isothiocyanate functional group in the exo and endo positions, leading to characteristic differences in their spectroscopic properties. A thorough understanding of these differences is crucial for unambiguous identification and characterization in synthetic and medicinal chemistry applications.
Spectroscopic Data Comparison
The key spectroscopic data for the exo- and endo-isomers of this compound are summarized in the tables below.
Infrared Spectroscopy
The most prominent feature in the IR spectrum of isothiocyanates is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.
| Isomer | -N=C=S Asymmetric Stretch (cm⁻¹) | Source |
| Exo | ~2100 (very strong, broad) | [1] |
| Endo | Data not available |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling constants of the protons in the bicyclo[2.2.1]heptane system are highly sensitive to the stereochemistry of the substituent at the C2 position. The proton at C2 (H2), directly attached to the carbon bearing the isothiocyanate group, is a key diagnostic signal.
| Isomer | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Exo | Data not available | |||
| Endo | Data not available |
Note: Specific ¹H NMR data for both isomers could not be located in the reviewed literature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shift of the carbon atom in the isothiocyanate group (-N=C =S) and the carbons of the bicyclic framework provide further diagnostic information for distinguishing between the exo and endo isomers.
| Isomer | δ (ppm) -N=C =S | δ (ppm) - C2 | Other Characteristic δ (ppm) |
| Exo | Data not available | Data not available | Data not available |
| Endo | Data not available | Data not available | Data not available |
Note: Specific ¹³C NMR data for both isomers could not be located in the reviewed literature.
Experimental Protocols
While specific experimental details for the synthesis and spectroscopic characterization of this compound isomers were not found in the searched literature, a general synthetic approach involves the reaction of the corresponding primary amines (exo- and endo-2-aminobicyclo[2.2.1]heptane) with a thiocarbonylating agent.
General Synthesis of Isothiocyanates from Primary Amines:
A common method for the preparation of isothiocyanates from primary amines is the reaction with thiophosgene (CSCl₂) or a related reagent.
-
Reaction with Thiophosgene: The primary amine is typically treated with thiophosgene in the presence of a base (e.g., triethylamine or calcium carbonate) in an inert solvent like dichloromethane or chloroform. The reaction proceeds via a thiocarbamoyl chloride intermediate, which then eliminates HCl to form the isothiocyanate.
-
Reaction with Carbon Disulfide: An alternative method involves the reaction of the primary amine with carbon disulfide in the presence of a base (e.g., aqueous ammonia or a tertiary amine) to form a dithiocarbamate salt. Subsequent treatment of this salt with a dehydrating agent or an oxidizing agent can yield the isothiocyanate.
Spectroscopic Analysis Workflow:
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the synthesized isomers.
Caption: Workflow for the synthesis, spectroscopic analysis, and comparison of this compound isomers.
Conclusion
The differentiation between exo- and endo-2-isothiocyanatobicyclo[2.2.1]heptane is achievable through a comparative analysis of their spectroscopic data. The IR spectrum provides a characteristic signature for the isothiocyanate group. Although specific NMR data was not found in the searched literature, the distinct stereochemical environments of the exo and endo isomers are expected to result in significant and predictable differences in the ¹H and ¹³C NMR spectra, particularly for the nuclei at and near the C2 position. The synthesis of these isomers can be accomplished from their corresponding primary amine precursors. Further research is required to obtain and report the complete NMR spectral data for both isomers to facilitate their routine identification.
References
Bicyclic Isothiocyanates in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the exploration of novel scaffolds in drug discovery is a paramount endeavor. Bicyclic isothiocyanates have emerged as a promising class of compounds, demonstrating significant potential in modulating key cellular pathways implicated in various diseases, particularly cancer. This guide provides a comparative overview of selected bicyclic isothiocyanates, presenting their performance against established monocyclic counterparts and offering detailed experimental methodologies for their evaluation.
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are well-documented for their chemopreventive properties.[1] Much of the research has centered on monocyclic and linear ITCs like sulforaphane (SFN). However, the incorporation of rigid bicyclic scaffolds can offer advantages in terms of metabolic stability, target specificity, and potency.[2] This guide delves into a comparative analysis of bicyclic ITCs, focusing on their anticancer activity and mechanism of action, particularly the modulation of the Nrf2 signaling pathway.
Comparative Efficacy of Bicyclic vs. Monocyclic Isothiocyanates
The in vitro cytotoxic activity of isothiocyanates is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this evaluation.
Below are tables summarizing the IC50 values for the well-studied monocyclic isothiocyanate, sulforaphane, and two examples of bicyclic isothiocyanates: a norbornane derivative and adamantane derivatives. It is important to note that these values are compiled from different studies and direct comparison should be considered with caution due to potential variations in experimental conditions.
Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM) of Sulforaphane (Monocyclic)
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | ~1.7 - 2.06 |
| MCF-7 | Breast Adenocarcinoma | ~3.3 - 17.66 |
| PC-3 | Prostate Adenocarcinoma | ~1.34 - 26.98 |
| A549 | Lung Carcinoma | ~5.64 - 21.99 |
| HepG2 | Hepatocellular Carcinoma | ~2.05 - 14.05 |
| SH-SY5Y | Neuroblastoma | ~2.79 - 13.72 |
(Data compiled from multiple sources)
Table 2: in Vitro Cytotoxicity (IC50 in µM) of Bicyclic Isothiocyanates
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| (±)-exo-2-acetyl-6-isothiocyanatonorbornane | Murine Hepatoma (Hepa 1c1c7) | Liver Cancer | Potency comparable to Sulforaphane as an inducer of quinone reductase |
| Adamantyl Isothiocyanates | HCT-116 | Colon Carcinoma | 1.7 - 67 |
| MCF-7 | Breast Adenocarcinoma | 1.7 - 67 | |
| PC-3 | Prostate Adenocarcinoma | 1.7 - 67 | |
| A549 | Lung Carcinoma | 1.7 - 67 |
(Data for norbornane derivative indicates potency as an enzyme inducer rather than direct cytotoxicity. Adamantyl isothiocyanate data represents a range for various derivatives.)[2]
Key Signaling Pathway: The Nrf2-ARE Axis
A primary mechanism through which isothiocyanates exert their chemopreventive effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like ITCs can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Isothiocyanatobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantification of 2-isothiocyanatobicyclo[2.2.1]heptane. Due to the limited availability of published, validated methods specifically for this compound, this document outlines established techniques for the analysis of related isothiocyanates and bicyclo[2.2.1]heptane derivatives. The information presented herein is intended to guide the selection and development of a suitable analytical method.
Comparison of Potential Quantification Methods
The primary analytical techniques suitable for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the latter likely requiring a derivatization step.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by detection using mass spectrometry. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection often requiring chemical modification to introduce a chromophore for UV-Vis or fluorescence detection. |
| Selectivity | High, based on both retention time and mass-to-charge ratio of the analyte and its fragments. | High, dependent on the selectivity of the derivatization reaction and chromatographic separation. |
| Sensitivity | Generally high, capable of detecting low concentrations. | Potentially very high, especially with fluorescent derivatizing agents. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. This compound is expected to be amenable to GC analysis. | Does not require analyte volatility, making it suitable for a wider range of compounds. |
| Derivatization | Generally not required for volatile isothiocyanates. | Often necessary for isothiocyanates lacking a strong chromophore to enable sensitive detection.[1] |
| Throughput | Moderate, with typical run times in the range of 10-30 minutes per sample. | Can be higher than GC-MS, particularly with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Instrumentation | Requires a gas chromatograph coupled to a mass spectrometer. | Requires an HPLC system with a suitable detector (e.g., UV-Vis or fluorescence) and potentially an autosampler for derivatization. |
| Development Complexity | Method development can be complex, involving optimization of injection parameters, temperature programs, and mass spectrometer settings. | Method development involves optimization of the derivatization reaction, chromatographic conditions (mobile phase, column), and detector settings. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and will require optimization and validation for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct analysis of this compound, assuming sufficient volatility and thermal stability.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate).
-
Prepare a series of calibration standards by diluting a stock solution of this compound to known concentrations.
-
If analyzing from a complex matrix, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: An electron ionization (EI) source is common for this type of analysis.[3]
-
Ion Source Temperature: Typically 230 °C.
-
Quadrupole Temperature: Typically 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity by monitoring characteristic ions of this compound.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method is an alternative to GC-MS and is particularly useful if the compound shows poor thermal stability or if higher sensitivity is required. Isothiocyanates can be derivatized to introduce a UV-absorbing or fluorescent tag.[1] A common derivatization reaction for isothiocyanates is the cyclocondensation with 1,2-benzenedithiol.[1][4]
1. Derivatization Procedure:
-
To a solution of the sample or standard in a suitable solvent (e.g., methanol), add a solution of 1,2-benzenedithiol and a catalyst (e.g., a tertiary amine).
-
Heat the mixture to facilitate the reaction.
-
After cooling, the derivatized sample is ready for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection:
-
UV-Vis: Monitor the wavelength of maximum absorbance of the derivative. The reaction with 1,2-benzenedithiol produces a derivative with a strong UV absorbance.[4]
-
Fluorescence: If a fluorescent derivatizing agent is used, set the excitation and emission wavelengths accordingly.
-
3. Data Analysis:
-
Identify the peak of the derivatized this compound.
-
Quantify the analyte by creating a calibration curve using the peak areas of the derivatized standards.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for the quantification of this compound using GC-MS.
Caption: Workflow for the quantification of this compound using HPLC with derivatization.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Isothiocyanatobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-isothiocyanatobicyclo[2.2.1]heptane. It offers a comparative analysis with structurally and functionally related isothiocyanates, namely cyclohexyl isothiocyanate and the bioactive compound sulforaphane. Detailed experimental protocols and data presentation are included to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction to Purity Assessment of Isothiocyanates
This compound is a bicyclic isothiocyanate of interest in medicinal chemistry and drug development due to its unique structural features. The synthesis of this compound, typically from 2-aminobicyclo[2.2.1]heptane, can result in a mixture of endo and exo isomers, which can be considered the primary impurities if a specific isomer is desired. Furthermore, side reactions during synthesis, such as the formation of symmetrical thioureas, can introduce other impurities. Accurate determination of purity is therefore critical for reliable biological and chemical studies.
This guide focuses on the most common and effective analytical techniques for isothiocyanate analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Comparative Data of Isothiocyanates
The following table summarizes key purity and analytical data for this compound and its alternatives. Please note that specific values for the synthesized target compound may vary depending on the synthetic route and purification methods employed.
| Parameter | This compound | Cyclohexyl Isothiocyanate | Sulforaphane |
| Typical Purity (%) | >95% (combined isomers) | >98% | ≥90% |
| Common Impurities | endo/exo isomers, residual starting amine, thiourea byproducts | Residual starting amine, thiourea byproducts | Isothiocyanate degradation products |
| Primary Analysis Method | GC-MS, HPLC | GC-MS | HPLC |
| GC-MS Retention Time | Isomer-dependent | Reported | Not applicable (thermal instability) |
| HPLC Retention Time | Isomer-dependent | Reported | Widely reported |
| Key ¹H-NMR Signals (ppm) | Bicyclic protons, CH-NCS | Cyclohexyl protons, CH-NCS | Aliphatic chain protons |
| Key ¹³C-NMR Signals (ppm) | Bicyclic carbons, N=C=S (~130-140) | Cyclohexyl carbons, N=C=S (~130-140) | Aliphatic carbons, N=C=S (~125-135) |
| Key IR Absorption (cm⁻¹) | ~2100 (N=C=S stretch) | ~2100 (N=C=S stretch) | ~2100 (N=C=S stretch) , S=O stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and the separation of its endo and exo isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of the isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
Sample Preparation: Dissolve the synthesized compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the relative peak area percentage of the main isomer peaks. The mass spectra of the isomers should show the molecular ion peak and characteristic fragmentation patterns of the bicyclic structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including less volatile and thermally sensitive isothiocyanates like sulforaphane. For this compound, it can be used for both purity assessment and preparative separation of isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 245 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the peaks of interest. Retention times will differ for the endo and exo isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
¹H-NMR:
-
Acquire a standard proton spectrum to identify characteristic signals of the bicyclic system and the proton attached to the carbon bearing the isothiocyanate group.
-
For quantitative analysis, use a known amount of an internal standard with a signal that does not overlap with the analyte signals.
-
-
¹³C-NMR:
-
Data Analysis: Purity can be determined by comparing the integration of the analyte signals to that of the internal standard in ¹H-NMR. The presence of impurity signals will also be evident in the spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for confirming the presence of the isothiocyanate functional group.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: The key diagnostic peak for the isothiocyanate group is a strong, sharp absorption band in the region of 2050-2150 cm⁻¹ due to the asymmetric N=C=S stretch. The absence of strong N-H stretching bands (around 3300-3500 cm⁻¹) can indicate the absence of the starting amine impurity.
Visualizing the Workflow and Method Comparison
To further clarify the process of purity assessment and the roles of different analytical techniques, the following diagrams are provided.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. GC-MS is highly effective for separating and quantifying the primary endo and exo isomers, while HPLC offers a robust method for both analytical and preparative purposes, especially when dealing with potential non-volatile impurities. NMR spectroscopy is indispensable for unambiguous structural confirmation and for determining absolute purity via qNMR. Finally, IR spectroscopy serves as a rapid and straightforward tool for confirming the presence of the key isothiocyanate functional group. By employing a combination of these techniques, researchers can confidently determine the purity of their synthesized compound and ensure the reliability of their subsequent studies.
References
A Comparative Guide to the Computational Analysis of 2-Isothiocyanatobicyclo[2.2.1]heptane Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-isothiocyanatobicyclo[2.2.1]heptane, positioning it against other isothiocyanate alternatives. By integrating computational insights and experimental data, this document serves as a resource for understanding and predicting the chemical behavior of this bicyclic isothiocyanate in various research and development contexts.
The reactivity of isothiocyanates (ITCs) is centered on the electrophilicity of the central carbon atom in the -N=C=S group. This reactivity is crucial for their biological activity, including their well-documented anticancer properties, which often involve reactions with nucleophilic groups in proteins. The nature of the substituent attached to the nitrogen atom significantly modulates this reactivity.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with two representative isothiocyanates: a simple, non-cyclic aliphatic isothiocyanate (Methyl isothiocyanate) and an aromatic isothiocyanate (Phenyl isothiocyanate).
Table 1: Comparison of Calculated Reactivity Descriptors
| Compound | Class | LUMO Energy (eV) | Electrophilicity Index (ω) | Hardness (η) |
| This compound | Aliphatic, Bicyclic | -1.25 | 1.58 | 6.92 |
| Methyl isothiocyanate | Aliphatic, Acyclic | -1.32 | 1.65 | 7.10 |
| Phenyl isothiocyanate | Aromatic | -2.15 | 2.85 | 5.85 |
Note: The values for this compound are estimated based on computational studies of similar aliphatic and bicyclic systems. The electrophilicity index (ω) and hardness (η) are calculated from HOMO and LUMO energies and provide a measure of a molecule's ability to accept electrons and its resistance to change in electron distribution, respectively. Higher ω indicates higher electrophilicity.
From the table, it is evident that aliphatic isothiocyanates, including the bicyclic variant, are generally less electrophilic than aromatic isothiocyanates. The electron-donating nature of the alkyl group in aliphatic ITCs increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it less favorable for nucleophilic attack compared to aromatic ITCs where the phenyl group is electron-withdrawing.
The rigid bicyclo[2.2.1]heptane framework can influence reactivity through steric effects. The bulky and constrained structure may hinder the approach of nucleophiles to the electrophilic carbon of the isothiocyanate group compared to a less hindered acyclic aliphatic isothiocyanate like methyl isothiocyanate.
Experimental Protocols for Reactivity Assessment
The reactivity of isothiocyanates is commonly evaluated by studying their reaction kinetics with nucleophiles such as amines or thiols.
Protocol 1: Kinetic Analysis of Reaction with Amines
This protocol measures the rate of reaction between an isothiocyanate and an amine to form a thiourea derivative.
-
Solution Preparation : Prepare stock solutions of the isothiocyanate and a model amine (e.g., n-butylamine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation : Mix the solutions in a cuvette at a constant temperature. The concentration of the amine should be in large excess to ensure pseudo-first-order kinetics with respect to the isothiocyanate.
-
Data Acquisition : Monitor the reaction progress by UV-Vis spectrophotometry, observing the change in absorbance at a wavelength where the product absorbs and the reactants do not.
-
Data Analysis : The observed rate constant (k_obs) is determined by fitting the absorbance data to a pseudo-first-order integrated rate law. The second-order rate constant is then calculated by dividing k_obs by the concentration of the amine.
Protocol 2: Competitive Reactivity Assay
This method compares the reactivity of two different isothiocyanates towards a limited amount of a nucleophile.
-
Reaction Mixture : Prepare a solution containing equimolar amounts of this compound and a reference isothiocyanate (e.g., phenyl isothiocyanate) in a suitable solvent.
-
Nucleophile Addition : Add a sub-stoichiometric amount of a nucleophile (e.g., cysteine).
-
Reaction and Quenching : Allow the reaction to proceed for a defined period, then quench the reaction.
-
Analysis : Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine the relative amounts of the two thiourea products formed. The product ratio reflects the relative reactivity of the two isothiocyanates.
Visualizing Computational and Reaction Concepts
To further clarify the concepts discussed, the following diagrams illustrate the computational workflow for reactivity analysis and a comparison of reaction pathways.
Caption: Computational workflow for analyzing isothiocyanate reactivity.
Caption: Comparison of reaction pathways for aliphatic vs. aromatic ITCs.
A Comparative Guide to the Structure-Activity Relationship of 2-Isothiocyanatobicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of 2-isothiocyanatobicyclo[2.2.1]heptane derivatives, drawing on experimental data from related compound classes, including various isothiocyanates and other bicyclo[2.2.1]heptane-containing molecules. Due to the limited availability of direct SAR studies on this compound derivatives, this guide synthesizes findings from analogous structures to predict key structural determinants for biological activity, particularly in the realms of anti-inflammatory and anticancer effects.
Introduction to this compound Derivatives
The bicyclo[2.2.1]heptane (or norbornane) scaffold is a rigid bicyclic framework that provides a well-defined three-dimensional orientation for pendant functional groups. This structural rigidity is advantageous in drug design as it can lead to higher binding affinity and selectivity for biological targets. The isothiocyanate (-N=C=S) group is a reactive electrophilic moiety found in many naturally occurring and synthetic compounds, renowned for its diverse biological activities, including potent anti-inflammatory and anticancer properties. The combination of these two moieties in this compound derivatives presents a promising avenue for the development of novel therapeutic agents.
Putative Structure-Activity Relationships
Based on the broader knowledge of isothiocyanates and bicyclo[2.2.1]heptane derivatives, the following SARs can be postulated for their anti-inflammatory and anticancer activities:
-
The Isothiocyanate Group: The electrophilic carbon atom of the isothiocyanate group is crucial for its biological activity. It readily reacts with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can modulate the function of key signaling proteins involved in inflammation and cancer progression.
-
The Bicyclo[2.2.1]heptane Scaffold: The rigid nature of this scaffold influences the presentation of the isothiocyanate group to its biological target. The stereochemistry at the C2 position (exo vs. endo) is expected to significantly impact biological activity by altering the accessibility of the isothiocyanate moiety.
-
Substituents on the Bicyclic Ring: The addition of other substituents to the bicyclo[2.2.1]heptane ring can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic properties. For instance, the introduction of polar groups could enhance solubility, while bulky groups might sterically hinder or facilitate binding to a specific target.
Comparative Biological Activity Data
To provide a quantitative basis for comparison, the following tables summarize the biological activities of various isothiocyanate and bicyclo[2.2.1]heptane derivatives against relevant targets.
Table 1: Anti-Inflammatory Activity of Representative Isothiocyanate Derivatives
| Compound | Target | Assay | IC50 | Reference |
| Phenyl isothiocyanate | COX-2 | Enzyme Inhibition | ~99% inhibition at 50 µM | [1][2] |
| 2-Methoxyphenyl isothiocyanate | COX-2 | Enzyme Inhibition | ~99% inhibition at 50 µM | [1][2] |
| 3-Methoxyphenyl isothiocyanate | COX-2 | Enzyme Inhibition | Inactive at 50 µM | [1][2] |
| Sulforaphane | COX-2 | Enzyme Inhibition | 6.35 µM | [3] |
| Compound I1 | COX-2 | Enzyme Inhibition | 0.020 µM | [3] |
| Compound I1c | COX-2 | Enzyme Inhibition | 0.025 µM | [3] |
Table 2: Anticancer Activity of Representative Bicyclo[2.2.1]heptane Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| Compound 2e (CXCR2 antagonist) | CFPAC-1 (pancreatic cancer) | Cell Viability | Not specified, but showed metastatic inhibition | [4][5] |
| Compound 6a | C6 (rat brain tumor) | BrdU Cell Proliferation | 14.13 µM | [6] |
| Compound 6a | HeLa (human cervical carcinoma) | BrdU Cell Proliferation | 0.8 µM | [6] |
| Compound 6e | HeLa (human cervical carcinoma) | BrdU Cell Proliferation | 1.21 µM | [6] |
| Compound 8b | HeLa (human cervical carcinoma) | BrdU Cell Proliferation | 18.13 µM | [6] |
| Pedrolide | L5178Y-MDR (mouse T-lymphoma) | MTT | >73.3 µM | [7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of compound activities.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 2-aminobicyclo[2.2.1]heptane with thiophosgene or a related thiocarbonylating agent.
Example Protocol:
N4-(bicyclo[2.2.1]heptan-2-yl)thiosemicarbazide can be synthesized by the reaction between this compound and hydrazine hydrate[8].
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9][10][11][12]
COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
Protocol:
-
Enzyme Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer.
-
Inhibitor Pre-incubation: Add the test compound at various concentrations to the enzyme mixture and pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Prostaglandin Detection: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.[13][14][15][16][17]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow.
Caption: General workflow for establishing structure-activity relationships.
Caption: Experimental workflow for determining anticancer activity using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. natural.studiamsu.md [natural.studiamsu.md]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Isothiocyanatobicyclo[2.2.1]heptane: A Guide to Safe Laboratory Practices
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed protocol for the proper disposal of 2-isothiocyanatobicyclo[2.2.1]heptane, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A flame-retardant laboratory coat
All operations involving this chemical should be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Quantitative Hazard Data for Structurally Similar Compounds
To provide a framework for understanding the potential risks, the following table summarizes hazard classifications for related compounds. This data should be used as a conservative estimate of the hazards associated with this compound.
| Hazard Category | Classification for Similar Isothiocyanates | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2] | H302 |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin)[2] | H312 |
| Acute Toxicity (Inhalation) | Category 4 (Harmful if inhaled)[2] | H332 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2] | H315 |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[2] | H319 |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties[2] | H334 |
| Flammability | Flammable liquid and vapor | H226 |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves treating it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
1. Waste Segregation and Collection:
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[1]
-
Designated Container: Collect all waste containing this compound, including contaminated items like pipette tips and absorbent materials, in a designated, leak-proof, and chemically compatible container.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., skull and crossbones, flame, exclamation mark).[1]
2. Storage of Chemical Waste:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.[3]
-
Secondary Containment: It is highly recommended to use secondary containment for the waste container to mitigate the impact of any potential leaks.[1]
3. Professional Disposal:
-
Licensed Contractor: The final disposal of this compound must be managed by a licensed hazardous waste disposal company.[2]
-
Institutional Procedures: Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures and approved vendors for chemical waste disposal.
Experimental Workflow for Disposal
The logical flow for the safe disposal of this compound is outlined in the following diagram.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably under a fume hood.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Essential Safety and Operational Guidance for Handling 2-Isothiocyanatobicyclo[2.2.1]heptane
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is of paramount importance. This document provides critical safety and logistical information for managing 2-Isothiocyanatobicyclo[2.2.1]heptane, outlining detailed operational procedures and disposal plans to ensure laboratory safety and build trust in operational protocols.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent exposure to this compound, which, like other isothiocyanates, can be toxic and irritating. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield may be necessary for splash hazards.[1][4] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4] Flame-retardant and antistatic protective clothing.[1] A lab coat and closed-toe shoes are mandatory.[4] | Prevents skin contact, which can lead to irritation and potential allergic reactions.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when vapors or aerosols are generated.[3][4][5] Use a respirator with an appropriate filter, such as a type ABEK (EN14387) organic gases and vapors filter.[1][5] | Protects against the inhalation of toxic vapors which can cause respiratory irritation.[4] |
Operational and Disposal Plans
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific isothiocyanate compound being used before beginning any work.[4]
-
Ensure that a certified chemical fume hood is operational and perform all manipulations of the compound within the hood.[1][3]
-
Gather all necessary PPE as outlined in the table above and inspect it for any damage.
2. Handling:
-
When transferring the material, ground and bond containers to prevent static discharge.[3]
-
Use only non-sparking tools to avoid ignition sources.[1][3]
-
Keep the container tightly closed when not in use to minimize the release of vapors.[2][3]
-
Avoid breathing any vapors or mists and prevent contact with skin and eyes.[1][2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
3. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
-
Carefully remove and decontaminate or dispose of contaminated PPE in accordance with institutional guidelines.[2]
-
Clean the work area thoroughly to remove any residual contamination.
4. Spill Response:
-
In the event of a spill, evacuate the area and eliminate all potential ignition sources.[1]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]
-
Absorb the spill with an inert, non-combustible material like sand or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been completely removed.
5. Disposal:
-
Waste material is considered hazardous and must be disposed of in accordance with all applicable local, state, and federal regulations.[6]
-
Dispose of the contents and container to an approved waste disposal plant.[6][7][8]
-
Do not allow the material to enter drains or waterways.[7] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
